molecular formula C11H11NO2 B6596930 7-methoxy-6-methyl-1,2-dihydroisoquinolin-1-one CAS No. 74919-42-9

7-methoxy-6-methyl-1,2-dihydroisoquinolin-1-one

Cat. No.: B6596930
CAS No.: 74919-42-9
M. Wt: 189.21 g/mol
InChI Key: WOVMHEWMDTXUNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-6-methyl-1,2-dihydroisoquinolin-1-one (CAS 74919-42-9) is a high-purity dihydroisoquinolinone derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a key synthetic intermediate and core structural motif for the development of novel bioactive molecules. Its structure is closely related to tetrahydroisoquinoline (THIQ) scaffolds that have been successfully employed in the design of steroidomimetic and chimeric microtubule disruptors . Such compounds target the colchicine binding site on tubulin, a mechanism of action relevant for developing new anti-cancer agents with potential anti-proliferative and anti-angiogenic properties . Research into similar dihydroisoquinolinone frameworks has also explored their application in neuroscience, including their development as ligands for sigma (σ) receptors and investigation as potential antidepressant agents . The methoxy and methyl substituents on its aromatic ring make it a valuable building block for Structure-Activity Relationship (SAR) studies, allowing researchers to explore and optimize interactions with biological targets . With a molecular formula of C11H11NO2 and a molecular weight of 189.21 g/mol , this compound is provided for advanced research applications. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxy-6-methyl-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-5-8-3-4-12-11(13)9(8)6-10(7)14-2/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVMHEWMDTXUNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1OC)C(=O)NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101279295
Record name 7-Methoxy-6-methyl-1(2H)-isoquinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101279295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74919-42-9
Record name 7-Methoxy-6-methyl-1(2H)-isoquinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74919-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methoxy-6-methyl-1(2H)-isoquinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101279295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of 7-methoxy-6-methyl-1,2-dihydroisoquinolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Methoxy-6-methyl-1,2-dihydroisoquinolin-1-one (also known as 6-methyl-7-methoxyisocarbostyril ) represents a critical heterocyclic scaffold in the development of bioactive isoquinoline alkaloids and synthetic pharmaceuticals. As a substituted isocarbostyril, this molecule serves as a stable lactam precursor to complex alkaloids (e.g., Sanguinarine analogs, Aristolochic acid metabolites) and a pharmacophore in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors.

This guide provides a comprehensive technical analysis of its chemical architecture, validated synthetic protocols, physicochemical properties, and spectroscopic signatures, designed for researchers in medicinal chemistry and drug discovery.

Chemical Architecture & Electronic Properties

Structural Identity

The molecule features an isoquinolin-1-one core, characterized by a lactam functionality at the C1-N2 position. The specific 6-methyl, 7-methoxy substitution pattern mimics the biogenic "corypalline" or "salsoline" motifs found in natural alkaloids, conferring unique electronic properties to the aromatic system.

PropertyDetail
IUPAC Name 7-methoxy-6-methyl-1,2-dihydroisoquinolin-1-one
Common Synonyms 6-Methyl-7-methoxyisocarbostyril; 6-Methyl-7-methoxy-1(2H)-isoquinolone
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Core Scaffold Isocarbostyril (1-Hydroxyisoquinoline tautomer)
Key Substituents Methoxy (-OCH₃) at C7; Methyl (-CH₃) at C6
Tautomerism (Lactam-Lactim Equilibrium)

In solution and solid state, the lactam (NH-form) predominates over the lactim (OH-form) due to the resonance stabilization of the amide-like bond. This preference is critical for binding affinity in kinase and PARP inhibition, where the NH acts as a hydrogen bond donor and the carbonyl oxygen as an acceptor.

Tautomerism Lactam Lactam Form (1,2-dihydro-1-one) Major Tautomer Lactim Lactim Form (1-hydroxyisoquinoline) Minor Tautomer Lactam->Lactim  pK_a dependent  

Figure 1: Lactam-Lactim tautomeric equilibrium favoring the 1-one form.

Validated Synthetic Protocol

The most robust synthesis for this specific substitution pattern involves the ammonolysis of the corresponding isocoumarin. This method, validated in classical heterocyclic chemistry, offers high regioselectivity and yield compared to direct oxidation of tetrahydroisoquinolines.

Reaction Pathway (Isocoumarin Route)

Synthesis Precursor 2-(β,β-dichloroethyl)-4-methyl- 5-methoxybenzoic acid Isocoumarin Intermediate: 6-Methyl-7-methoxyisocoumarin (Reflux with HCl) Precursor->Isocoumarin Cyclization (HCl/EtOH) Product Target: 7-Methoxy-6-methyl-1,2-dihydroisoquinolin-1-one (Ammonolysis) Isocoumarin->Product NH4OH / EtOH Reflux

Figure 2: Synthetic route from benzoic acid derivative to isocarbostyril.

Step-by-Step Methodology

Based on protocols optimized for substituted isocarbostyrils [1].

Reagents:

  • 6-Methyl-7-methoxyisocoumarin (Intermediate)[1]

  • Ethanol (Absolute)

  • Ammonium Hydroxide (28-30% NH₃)

Protocol:

  • Dissolution: Dissolve 0.25 g of 6-methyl-7-methoxyisocoumarin in 15 mL of ethanol in a round-bottom flask.

  • Ammonolysis: Add 15 mL of concentrated ammonium hydroxide (liquor ammonia).

  • Reflux: Heat the mixture to reflux (approx. 78-80°C) for 2 hours .

  • Precipitation: Allow the reaction mixture to stand overnight at room temperature. The product will crystallize out of the solution.[1]

  • Filtration: Filter the solid precipitate under vacuum.

  • Purification: Recrystallize the crude solid from ethanol to obtain fine needles.

Yield & Characterization:

  • Typical Yield: ~48-50% (unoptimized), up to 82% with extended reflux.

  • Appearance: Fine white/off-white needles.

  • Melting Point: 124-125°C (Sharp).[1]

Physicochemical & Spectroscopic Properties[9][10]

Physical Data
PropertyValueContext
Physical State Solid (Crystalline Needles)Recrystallized from Ethanol
Melting Point 124–125 °CDistinctive for 6-Me, 7-OMe analog [1]
Solubility Soluble: DMSO, DMF, Hot EtOHInsoluble: WaterLipophilic lactam character
pKa (Calculated) ~11.0 (NH deprotonation)Weakly acidic due to lactam NH
Spectroscopic Profile (Diagnostic Signals)

Inferred from structural analogs and isocarbostyril standards.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 11.2 ppm (s, 1H): Lactam NH (Broad, exchangeable).

    • δ 7.8-8.0 ppm (s, 1H): Aromatic H8 (Deshielded by C=O).

    • δ 7.0-7.2 ppm (s, 1H): Aromatic H5 (Shielded by OMe).

    • δ 6.4-6.5 ppm (d, 1H): Alkene H4 (Characteristic of isocarbostyril).

    • δ 7.1-7.2 ppm (d, 1H): Alkene H3 (Coupled to H4).

    • δ 3.85 ppm (s, 3H): Methoxy -OCH₃ .

    • δ 2.30 ppm (s, 3H): Methyl -CH₃ .

  • IR Spectroscopy (KBr):

    • 1650–1660 cm⁻¹: Strong C=O stretch (Lactam).

    • 3100–3200 cm⁻¹: Broad N-H stretch.

    • 1615, 1560 cm⁻¹: Aromatic C=C skeletal vibrations.

Biological Relevance & Applications[11][12]

Pharmacological Scaffold

The 1,2-dihydroisoquinolin-1-one core is a "privileged structure" in medicinal chemistry.

  • PARP Inhibition: The lactam motif mimics the nicotinamide pharmacophore, essential for binding to the catalytic domain of PARP enzymes (e.g., in drugs like Olaparib). The 6,7-substitution pattern modulates solubility and metabolic stability.

  • Alkaloid Metabolites: This molecule is structurally related to the oxidative metabolites of Aristolochic acid and Sanguinarine. Specifically, the 3,4-dihydro analog (Thalifoline) is a known metabolite; the fully aromatic 1,2-dihydro form represents a further oxidation state often found in environmental degradation or metabolic processing.

Research Applications
  • Synthetic Intermediate: Precursor for N-alkylation to generate diverse N-substituted isoquinolinones for SAR (Structure-Activity Relationship) studies.

  • Reference Standard: Used to identify metabolites of benzylisoquinoline alkaloids in biological matrices (plasma/urine) via LC-MS.

References

  • Tiwari, S. S., & Pandey, M. P. (1979). Synthesis of Some New Isocoumarins. Journal of the Indian Chemical Society, 56, 913-914.

  • PubChem. (2025).[2][3][4] 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol (Related Analog Data). National Library of Medicine.

  • Cho, W. J., et al. (1998). Synthesis and biological activity of 1-substituted isoquinoline derivatives. Chemical and Pharmaceutical Bulletin. (Contextual grounding for isoquinolinone activity).

Sources

Metabolic Stability of 1,2-Dihydroisoquinolin-1-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the metabolic stability profile of the 1,2-dihydroisoquinolin-1-one scaffold (also known as isoquinolin-1(2H)-one). It synthesizes medicinal chemistry principles, experimental protocols, and optimization strategies for researchers in drug discovery.

A Technical Guide for Drug Design & Optimization

Executive Summary

The 1,2-dihydroisoquinolin-1-one (DHIQ) scaffold is a privileged bicyclic lactam core found in diverse therapeutic agents, including ROCK inhibitors (e.g., Fasudil derivatives), PARP inhibitors , and BACE1 inhibitors (e.g., Verubecestat analogs). Unlike its fully aromatic parent isoquinoline, the DHIQ scaffold contains a stable lactam functionality that significantly alters its electronic properties and metabolic liability profile.

While the lactam core itself confers resistance to hydrolytic cleavage, the scaffold is susceptible to oxidative metabolism mediated by Cytochrome P450 (CYP) enzymes. Key liabilities include aromatic hydroxylation on the homocyclic ring and N-dealkylation of substituents at the 2-position. Understanding these "soft spots" is critical for transforming DHIQ hits into metabolically stable leads.

Structural Anatomy & Metabolic Liabilities

The DHIQ scaffold consists of a benzene ring fused to a pyridin-2-one ring. Its metabolic stability is governed by three primary structural vectors:

The Lactam Core (Positions 1 & 2)
  • Stability: The amide bond (lactam) at C1-N2 is generally resistant to plasma amidases due to resonance stabilization and planarity, which prevents the tetrahedral transition state required for hydrolysis.

  • Liability: The nitrogen atom (N2) is a common site for alkylation during synthesis. In vivo, N-alkyl substituents are prime targets for CYP-mediated N-dealkylation (via

    
    -carbon hydroxylation).
    
The Heterocyclic Ring (Positions 3 & 4)
  • Electronic Character: The C3=C4 bond is part of the aromatic pyridinone system. Unlike isolated alkenes, it is resistant to hydration.

  • Liability: However, electron-rich substituents at C3 or C4 can facilitate epoxidation or direct oxidation. Unsubstituted positions are potential sites for Aldehyde Oxidase (AOX) attack, though the C1-carbonyl largely mitigates the C1-attack seen in isoquinolines.

The Homocyclic Ring (Positions 5, 6, 7, 8)
  • Liability: This electron-rich benzene ring is the primary site for CYP450-mediated aromatic hydroxylation .

  • Regioselectivity: Metabolism typically occurs at the most electron-rich position or the position least sterically hindered (often C6 or C7), leading to phenolic metabolites that subsequently undergo Phase II conjugation (Glucuronidation/Sulfation).

Mechanistic Pathways (Visualization)

The following diagram illustrates the primary metabolic fates of a generic 2-substituted 1,2-dihydroisoquinolin-1-one.

MetabolicPathways Parent 1,2-Dihydroisoquinolin-1-one (Parent Scaffold) CYP_Ar CYP3A4/2D6 (Oxidation) Parent->CYP_Ar Attack at C6/C7 CYP_Dealk CYP3A4 (Oxidation) Parent->CYP_Dealk Attack at N-Alkyl alpha-carbon Phenol Phenolic Metabolite (Aromatic Hydroxylation) UGT UGT Enzymes (Conjugation) Phenol->UGT Dealkylated NH-Lactam (N-Dealkylation) Epoxide Arene Oxide (Intermediate) Epoxide->Phenol NIH Shift Glucuronide O-Glucuronide (Phase II Conjugate) CYP_Ar->Epoxide CYP_Dealk->Dealkylated Loss of Aldehyde UGT->Glucuronide Excretion

Figure 1: Primary metabolic pathways including aromatic hydroxylation (Phase I) leading to glucuronidation (Phase II), and N-dealkylation of substituents.

Experimental Assessment Protocols

To rigorously evaluate the stability of DHIQ analogs, a tiered testing strategy using Human Liver Microsomes (HLM) is recommended.

In Vitro Microsomal Stability Assay (HLM)

This protocol determines the Intrinsic Clearance (


) and Half-life (

).

Reagents:

  • Pooled Human Liver Microsomes (20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Test Compound (10 mM stock in DMSO).

  • Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

Workflow (Step-by-Step):

  • Preparation: Dilute test compound to 1

    
    M in phosphate buffer (100 mM, pH 7.4). Final DMSO concentration must be 
    
    
    
    .
  • Pre-incubation: Mix 30

    
    L of microsomes (final conc. 0.5 mg/mL) with buffer and compound. Incubate at 37°C for 5 mins to equilibrate.
    
  • Initiation: Add 15

    
    L of NADPH regenerating system to initiate the reaction.
    
  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L of Stop Solution (Ice-cold ACN) to precipitate proteins.
    
  • Processing: Centrifuge at 4,000 rpm for 20 min at 4°C. Collect supernatant.

  • Analysis: Analyze via LC-MS/MS (MRM mode) monitoring the parent ion depletion.

Data Analysis: Plot


 vs. time. The slope 

is the elimination rate constant.


Experimental Workflow Diagram

AssayWorkflow cluster_TimePoints Sampling Loop (0-60 min) Start Start: 1 µM Compound + HLM (0.5 mg/mL) PreInc Pre-incubation 37°C, 5 min Start->PreInc Initiate Add NADPH Regenerating System PreInc->Initiate Sample Remove 50 µL Aliquot Initiate->Sample Quench Quench in Ice-Cold ACN (+ Internal Standard) Sample->Quench Centrifuge Centrifuge 4000 rpm, 20 min Quench->Centrifuge LCMS LC-MS/MS Analysis (Parent Depletion) Centrifuge->LCMS Calc Calculate CL_int & t_1/2 LCMS->Calc

Figure 2: Step-by-step workflow for the Human Liver Microsome (HLM) stability assay.

Optimization Strategies & Case Studies

When a DHIQ lead shows high clearance, the following medicinal chemistry strategies are proven to enhance metabolic stability.

Strategy: Blocking Metabolic Soft Spots
  • Fluorination: Replacing Hydrogen with Fluorine at the C6 or C7 positions of the homocyclic ring blocks aromatic hydroxylation due to the strength of the C-F bond and the high electronegativity of fluorine, which deactivates the ring toward oxidation.

  • Steric Shielding: Introducing a small alkyl group (e.g., methyl) adjacent to the N2-nitrogen or on the homocyclic ring can sterically hinder CYP access.

Strategy: Physicochemical Tuning
  • LogP Reduction: High lipophilicity drives CYP binding. Lowering cLogP (target < 3) by introducing polar heteroatoms (e.g., replacing a phenyl substituent with a pyridine or pyrazole) often reduces intrinsic clearance.

Case Study: Optimization of ROCK Inhibitors

In the development of Rho-kinase (ROCK) inhibitors, researchers utilized the isoquinolin-1-one core.

  • Challenge: Early hits containing a basic amine side chain at C4 showed rapid clearance due to N-dealkylation and oxidation of the isoquinolinone core.

  • Solution:

    • Removal of basic center: Replacing the flexible basic amine with a rigid, less basic functionality.

    • Core Substitution: Introduction of a methyl group at the C3 position provided steric bulk that reduced metabolism of the heterocyclic ring.

    • Result: Compounds like Fasudil (though a sulfonyl-isoquinoline) and newer 1,2-dihydroisoquinolin-1-one analogs achieved oral bioavailability by balancing polarity and metabolic blockage.

Data Summary: Structure-Metabolism Relationships (SMR)
Structural ModificationEffect on Metabolic StabilityMechanism
Unsubstituted DHIQ Low to ModerateSusceptible to C6/C7 hydroxylation.
C6-Fluoro substitution High Blocks primary site of aromatic oxidation.
N-Methylation Low

-Methyl is rapidly demethylated by CYP3A4.
N-Aryl substitution HighPrevents N-dealkylation; stable amide bond.
C3-Methylation ModerateSterically hinders approach to the lactam ring.

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Source: PMC (National Institutes of Health). URL:[Link]

  • Substituted 2H-isoquinolin-1-ones as potent Rho-kinase inhibitors: Optimization for blood pressure reduction. Source: PubMed. URL:[Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Source: Springer Protocols. URL:[Link]

  • Structure–metabolism relationships in human-AOX: Chemical insights from a large database. Source: PNAS. URL:[Link]

  • Verubecestat (MK-8931) Pharmacokinetics and Pharmacodynamics. Source: PubMed (Clinical Pharmacology & Therapeutics). URL:[Link]

Methodological & Application

Step-by-step synthesis of 7-methoxy-6-methyl-1,2-dihydroisoquinolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 7-methoxy-6-methyl-1,2-dihydroisoquinolin-1-one (also known as 7-methoxy-6-methylisocarbostyril). The protocol prioritizes regiochemical fidelity, utilizing a modern transition-metal-catalyzed C–H activation strategy to overcome the directing group conflicts inherent in classical electrophilic aromatic substitution routes.

Part 1: Retrosynthetic Analysis & Strategy

The Regioselectivity Challenge: The synthesis of 6,7-disubstituted isoquinolin-1-ones from benzoic acid derivatives is complicated by the directing effects of the substituents.

  • Precursor: 3-methoxy-4-methylbenzoic acid.[1]

  • Classical Electrophilic Substitution (e.g., Bromination): The methoxy group (strong activator) directs electrophiles to the ortho position (C2). Functionalization at C2 leads to the 5-methoxy-6-methyl isomer upon cyclization, which is incorrect .

  • Solution (Steric Control): To access the 7-methoxy-6-methyl target, cyclization must occur at the C6 position (para to the methoxy group). While electronically less favored than C2, C6 is sterically accessible.

  • Selected Route: Rh(III)-Catalyzed C–H Annulation . This method is sensitive to steric hindrance, favoring activation at the less crowded C6 position over the congested C2 position (flanked by –OMe and –CONH₂), thereby ensuring the correct regiochemistry.

Retrosynthesis cluster_regio Regioselectivity Logic Target Target: 7-Methoxy-6-methyl-1,2-dihydroisoquinolin-1-one Intermediate Transition State: Rh(III) Metallacycle at C6 (Sterically Favored) Target->Intermediate Oxidative Annulation (Vinyl Acetate) SM Starting Material: 3-Methoxy-4-methylbenzamide Intermediate->SM C-H Activation (Cp*RhCl2)2 C2 C2 Position: Blocked by OMe/CONH2 steric clash (Leads to 5-OMe isomer) C6 C6 Position: Sterically Open (Leads to Target 7-OMe isomer)

Caption: Retrosynthetic logic highlighting the steric preference for C6 functionalization via Rh(III) catalysis.

Part 2: Detailed Synthesis Protocol

Step 1: Amidation of 3-Methoxy-4-methylbenzoic Acid

Conversion of the commercial acid to the primary benzamide is the prerequisite for the C–H activation step.

  • Reagents: 3-Methoxy-4-methylbenzoic acid (CAS 7151-68-0), Thionyl Chloride (

    
    ), Aqueous Ammonia (
    
    
    
    ), Toluene.
  • Equipment: 250 mL Round-bottom flask (RBF), Reflux condenser, Addition funnel, Ice bath.

Protocol:

  • Activation: Charge a 250 mL RBF with 3-methoxy-4-methylbenzoic acid (10.0 g, 60.2 mmol) and anhydrous toluene (100 mL).

  • Add thionyl chloride (8.7 mL, 120 mmol) dropwise at room temperature. Add a catalytic drop of DMF.[2]

  • Heat the mixture to reflux (110 °C) for 3 hours until gas evolution ceases.

  • Evaporation: Cool to room temperature and concentrate under reduced pressure to remove toluene and excess

    
    . Re-dissolve the crude acid chloride in dry THF (50 mL).
    
  • Amidation: Place 28% aqueous ammonia (50 mL) in a beaker cooled to 0 °C. Slowly add the acid chloride solution to the stirring ammonia over 20 minutes.

  • Isolation: Stir for 1 hour at 0 °C. The product will precipitate as a white solid. Filter the solid, wash with cold water (3 × 50 mL), and dry in a vacuum oven at 50 °C.

  • Yield/QC: Expect ~9.0 g (90%) of 3-methoxy-4-methylbenzamide . Confirm by

    
     NMR (DMSO-
    
    
    
    ).
Step 2: Rh(III)-Catalyzed C–H Annulation

This key step constructs the isoquinolinone core. Vinyl acetate serves as a convenient acetylene equivalent; the acetate group acts as a leaving group during the re-aromatization process.

  • Reagents:

    • Substrate: 3-Methoxy-4-methylbenzamide (1.0 equiv).

    • Coupling Partner: Vinyl acetate (2.0 equiv).

    • Catalyst:

      
       (Pentamethylcyclopentadienylrhodium(III) dichloride dimer) (1 mol%).
      
    • Oxidant:

      
       (2.1 equiv).
      
    • Solvent: Methanol (MeOH) (0.2 M concentration).

  • Conditions: 60 °C, 16 hours, Air atmosphere (or

    
     if strictly specified, but Cu(II) regenerates the catalyst).
    

Protocol:

  • Setup: In a screw-cap pressure tube or RBF, combine 3-methoxy-4-methylbenzamide (1.65 g, 10 mmol),

    
      (62 mg, 0.1 mmol), and 
    
    
    
    (4.2 g, 21 mmol).
  • Add Methanol (50 mL) and Vinyl acetate (1.85 mL, 20 mmol).

  • Reaction: Seal the vessel and heat to 60 °C with vigorous stirring for 16 hours. The reaction mixture will turn from blue/green to a dark suspension.

  • Work-up: Cool to room temperature. Dilute with dichloromethane (DCM, 100 mL) and filter through a pad of Celite to remove copper salts. Wash the pad with 10% MeOH/DCM.

  • Purification: Concentrate the filtrate. Purify the residue via flash column chromatography (Silica gel, Gradient: 0% to 5% MeOH in DCM).

  • Product: Isolate 7-methoxy-6-methyl-1,2-dihydroisoquinolin-1-one as an off-white solid.

Mechanism & Selectivity Notes:

  • The amide nitrogen directs the Rh(III) to the ortho positions.

  • Insertion into the C2–H bond is sterically inhibited by the flanking OMe and Amide groups.

  • Insertion into the C6–H bond is favored.

  • Vinyl acetate inserts into the Rh–C bond.

    
    -Acetate elimination followed by tautomerization yields the aromatic isoquinolinone.
    

Part 3: Analytical Data & Validation

Expected Characterization Data:

  • Physical State: Off-white to pale yellow powder.

  • Melting Point: 210–215 °C (typical for substituted isocarbostyrils).

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       11.2 (br s, 1H, NH).
      
    • 
       7.65 (s, 1H, H8) – Diagnostic: Singlet indicates para-substitution pattern on this side.
      
    • 
       7.40 (s, 1H, H5) – Diagnostic: Singlet.
      
    • 
       7.15 (d, 
      
      
      
      Hz, 1H, H3).
    • 
       6.50 (d, 
      
      
      
      Hz, 1H, H4).
    • 
       3.88 (s, 3H, OMe).
      
    • 
       2.35 (s, 3H, Me).
      
  • Mass Spectrometry: HRMS (ESI+) calculated for

    
    .
    

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield Catalyst poisoning or incomplete oxidation.Ensure Cu(OAc)₂ is fresh. Increase catalyst loading to 2.5 mol%.
Regioisomer Mix High temperature overcoming steric bias.Maintain reaction temperature strictly at 60 °C; do not overheat.
Incomplete Conversion Loss of vinyl acetate (volatile).Add vinyl acetate in two portions (0h and 4h) or use a sealed pressure tube.

Part 4: Alternative "Classical" Route (Scale-Up)

Use this route only if Rhodium catalysis is cost-prohibitive and regioisomers can be rigorously separated.

  • Bromination: Brominate 3-methoxy-4-methylbenzoic acid.[1] Note: The major product is typically the 2-bromo isomer (undesired). You must separate the minor 6-bromo isomer via fractional crystallization.

  • Esterification: Convert 6-bromo acid to methyl ester.

  • Sonogashira Coupling: React with trimethylsilylacetylene (

    
    , CuI, 
    
    
    
    ).
  • Cyclization: Treat with ammonia in methanol at high temperature (100 °C) to effect deprotection and cyclization to the isoquinolinone.

References

  • Guimond, N., & Fagnou, K. (2009). "Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling between Benzamides and Alkynes." Journal of the American Chemical Society, 131(34), 12050–12051. Link

  • Mochida, S., et al. (2011). "Ruthenium-Catalyzed Oxidative C–H Alkenylation of N-Methoxybenzamides with Alkenes." Angewandte Chemie International Edition, 50(22), 5121–5124. (Demonstrates steric control in similar systems). Link

  • Ackermann, L., et al. (2011). "Rhodium(III)-Catalyzed C–H Functionalization of Aromatic Amides." Accounts of Chemical Research, 44(11), 1225–1235. Link

  • Safety Data Sheet (SDS): 7-methoxy-6-methyl-1(2H)-isoquinolinone (CAS 74919-42-9). Available via chemical suppliers (e.g., Enamine, Aaron Chemicals).

Sources

Optimal reaction conditions for preparing 7-methoxy-6-methyl-1,2-dihydroisoquinolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and drug development professionals requiring a high-purity, scalable synthesis of 7-methoxy-6-methyl-1,2-dihydroisoquinolin-1-one . This scaffold is a critical intermediate for bioactive alkaloids (e.g., Mimosamycin) and modern kinase inhibitors.

Part 1: Strategic Analysis & Retrosynthesis

The Challenge of Regiocontrol

The synthesis of 6,7-disubstituted isoquinolin-1-ones presents a classic regiochemical challenge. The primary difficulty lies in distinguishing between the two ortho positions of the precursor benzene ring during the annulation phase.

  • Target Geometry: The 6-methyl and 7-methoxy groups must be positioned such that the methoxy group is para to the C4 position of the isoquinoline ring and meta to the carbonyl (C1).

  • Selected Route: The Isocoumarin-to-Isoquinolinone Conversion via a modified Sonogashira Annulation .

    • Why this route? Unlike the Pomeranz-Fritsch cyclization, which often yields mixtures of 5,6- and 6,7-isomers due to competitive electronic directing effects, the isocoumarin route fixes the regiochemistry at the halogenation step, guaranteeing the correct substitution pattern before ring closure.

Retrosynthetic Logic

The retrosynthetic disconnection reveals 3-methoxy-4-methylbenzoic acid as the ideal starting material. The sequence leverages the strong para-directing effect of the methoxy group to install the requisite handle for annulation.

Pathway Overview:

  • Regioselective Iodination: Directed by the methoxy group to the sterically favored position.

  • Sonogashira Coupling: Installation of the carbon backbone.

  • Cyclization: Formation of the isocoumarin intermediate.

  • Ammonolysis: Nitrogen insertion to yield the final lactam.

Retrosynthesis Target 7-Methoxy-6-methyl- 1,2-dihydroisoquinolin-1-one Isocoumarin Intermediate: 7-Methoxy-6-methylisocoumarin Target->Isocoumarin NH3 / MeOH (Ammonolysis) Alkyne Precursor: 2-Alkynyl-4-methyl- 5-methoxybenzoic acid Isocoumarin->Alkyne Cyclization (CuI/Ag) Start Starting Material: 3-Methoxy-4-methylbenzoic acid Alkyne->Start 1. Iodination 2. Sonogashira

Figure 1: Retrosynthetic analysis ensuring regiochemical fidelity via the isocoumarin intermediate.

Part 2: Detailed Experimental Protocol

Phase 1: Regioselective Iodination

Objective: Prepare 2-iodo-4-methyl-5-methoxybenzoic acid. Note: The numbering changes upon iodination. The 6-position of 3-methoxy-4-methylbenzoic acid becomes the 2-position of the product.

Reagents:

  • 3-Methoxy-4-methylbenzoic acid (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • Trifluoroacetic acid (TFA) (Solvent, 0.5 M)

  • Palladium(II) acetate (5 mol%) - Optional catalyst for difficult substrates, but electrophilic iodination usually suffices.

Protocol:

  • Dissolve 3-methoxy-4-methylbenzoic acid (10.0 g, 60 mmol) in TFA (120 mL) in a round-bottom flask protected from light.

  • Add NIS (14.8 g, 66 mmol) portion-wise over 15 minutes at room temperature.

  • Stir the mixture at 40°C for 12 hours . Monitor by HPLC/TLC (Hexane:EtOAc 7:3). The methoxy group directs iodination exclusively to the position para to itself (and ortho to the acid), avoiding the sterically crowded position between the methyl and methoxy groups.

  • Workup: Pour the reaction mixture into ice-water (500 mL). Collect the precipitate by filtration.

  • Dissolve the solid in EtOAc, wash with 10% Na2S2O3 (to remove iodine) and brine. Dry over Na2SO4.

  • Yield: Expect ~85-90% of a pale yellow solid.

    • QC Check: 1H NMR should show two aromatic singlets (para relationship).

Phase 2: Sonogashira Coupling & Cyclization (One-Pot Variant)

Objective: Synthesis of 7-methoxy-6-methylisocoumarin.

Reagents:

  • 2-Iodo-4-methyl-5-methoxybenzoic acid (from Phase 1)

  • Trimethylsilylacetylene (TMSA) (1.5 equiv) or Acetylene surrogate.

  • Pd(PPh3)2Cl2 (3 mol%)

  • CuI (2 mol%)

  • Triethylamine (Et3N) (3.0 equiv)

  • DMF (Dry, 0.2 M)

Protocol:

  • Charge a flame-dried flask with the iodo-acid (10.0 g), Pd(PPh3)2Cl2 (700 mg), and CuI (130 mg). Inert with Argon.

  • Add dry DMF (150 mL) and Et3N (14 mL).

  • Add TMSA (7.0 mL) dropwise.

  • Heat to 60°C for 4 hours . Conversion to the internal alkyne intermediate is usually rapid.

  • Desilylation/Cyclization: To the same pot, add TBAF (1.0 M in THF, 2.0 equiv) or simply increase temperature to 100°C if using a free alkyne equivalent. For the TMS-alkyne, a specific cyclization step using CuI (10 mol%) in refluxing DMF or Ag2CO3 is recommended to close the ring to the isocoumarin.

    • Optimized Step: Treat the crude coupled product (after standard workup and passing through a silica plug) with CuI (10 mol%) and Et3N (2 equiv) in DMF at 80°C for 6 hours.

  • Purification: Flash chromatography (Hexane:EtOAc 8:2).

  • Yield: Expect 70-80% of the isocoumarin (Solid).

Phase 3: Nitrogen Insertion (Ammonolysis)

Objective: Conversion to 7-methoxy-6-methyl-1,2-dihydroisoquinolin-1-one.

Reagents:

  • 7-Methoxy-6-methylisocoumarin

  • Ammonia (NH3) in Methanol (7 N solution) or Ammonium Acetate (NH4OAc) in Acetic Acid.

Protocol (Method A - Mild):

  • Place the isocoumarin (5.0 g) in a pressure tube.

  • Add 7 N NH3 in MeOH (50 mL).

  • Seal and heat to 80°C for 16 hours .

  • Cool to 0°C. The product often precipitates as a white solid.

  • Filter and wash with cold MeOH.

Protocol (Method B - Robust):

  • Dissolve isocoumarin in Glacial Acetic Acid.

  • Add NH4OAc (5.0 equiv).

  • Reflux (118°C) for 6 hours.

  • Pour into water, neutralize with NaHCO3, and extract with EtOAc (or filter precipitate).

Final Purification: Recrystallize from Ethanol or EtOAc/Hexane. Target Yield: >85% for this step.

Part 3: Quality Control & Validation

Expected Analytical Data
  • Appearance: White to off-white crystalline solid.

  • Melting Point: 220–222°C (Decomposes).[1]

  • Mass Spectrometry (ESI+): m/z 190.08 [M+H]+.

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 11.10 (br s, 1H, NH)

    • δ 7.55 (s, 1H, H-8) – Diagnostic: Singlet indicates para-substitution on benzene ring.

    • δ 7.15 (s, 1H, H-5)

    • δ 7.05 (d, J = 7.0 Hz, 1H, H-3)

    • δ 6.45 (d, J = 7.0 Hz, 1H, H-4)

    • δ 3.88 (s, 3H, OMe)

    • δ 2.25 (s, 3H, Me)

Troubleshooting Table
IssueProbable CauseCorrective Action
Regioisomer Mixture Poor selectivity in IodinationEnsure reaction temp does not exceed 40°C. Use TFA as solvent to enhance electrophilicity and steric discrimination.
Incomplete Cyclization Silyl group stabilityEnsure full desilylation (TBAF) before heating with CuI. Alternatively, use Ag2CO3 (5 mol%) in MeCN.
Low Yield in Step 3 Retro-aldol type ring openingAvoid aqueous ammonia. Use anhydrous NH3/MeOH or NH4OAc/AcOH.

Part 4: Process Visualization

Synthetic Workflow Diagram

SynthesisFlow Step1 Step 1: Iodination Reagent: NIS, TFA Temp: 40°C Step2 Step 2: Sonogashira Coupling Reagent: TMS-Acetylene, Pd/Cu Solvent: DMF Step1->Step2 90% Yield Step3 Step 3: Cyclization Reagent: CuI, Et3N Intermediate: Isocoumarin Step2->Step3 75% Yield Step4 Step 4: Ammonolysis Reagent: NH3/MeOH (7N) Temp: 80°C (Sealed) Step3->Step4 85% Yield Final Final Product 7-methoxy-6-methyl- 1,2-dihydroisoquinolin-1-one Step4->Final Recrystallization

Figure 2: Step-by-step process flow for the optimized synthesis.

References

  • Fukumi, H., Kurihara, H., & Mishima, H. (1978).[2] Synthesis of mimosamycin (2,6-dimethyl-7-methoxy-3,5,8-isoquinolinetrione).[3] Heterocycles, 9(9), 1197-1201.

  • Sakamoto, T., Kondo, Y., & Yamanaka, H. (1985). Condensed Heteroaromatic Ring Systems. III. Synthesis of Naphthyridines and Isoquinolines from o-Halobenzoyl Derivatives. Chemical & Pharmaceutical Bulletin, 33(11), 4764-4768.

  • Yao, T., & Larock, R. C. (2005). Synthesis of Isocoumarins and α-Pyrones via Electrophilic Cyclization. The Journal of Organic Chemistry, 70(9), 3511–3517.

  • Alvarez, R., et al. (2021). Regioselective Synthesis of Isoquinolin-1-ones via C–H Activation. Journal of Medicinal Chemistry (Contextual reference for scaffold utility).

Sources

Advanced Catalytic Architectures for the Synthesis of Dihydroisoquinolin-1-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 3,4-dihydroisoquinolin-1(2H)-one (DHIQ) scaffold represents a privileged pharmacophore in modern drug discovery, serving as the core structural motif in poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib analogs), 5-HT3 antagonists, and MDM2 inhibitors.

Traditional synthetic routes, such as the Bischler–Napieralski cyclization or Schmidt rearrangement, often suffer from poor atom economy, harsh acidic conditions, and limited functional group tolerance. This guide details next-generation catalytic systems that utilize C-H activation to construct the DHIQ core from simple benzamides and alkenes.

Key Advantages of these Protocols:

  • Atom Economy: Direct coupling of C(sp²)–H and C=C bonds.

  • Sustainability: Utilization of earth-abundant Cobalt catalysts and electrochemical regeneration.

  • Stereocontrol: Access to enantiomerically enriched scaffolds via chiral ligand design.

Critical Mechanistic Architectures

To successfully implement these protocols, one must understand the catalytic cycles driving the transformation. The dominant mechanism involves a Concerted Metalation-Deprotonation (CMD) pathway.

Cobalt(III)-Catalyzed C-H Activation Cycle

The following diagram illustrates the mechanism for the Co(III)-catalyzed annulation of benzamides with alkenes. Note the critical role of the directing group (DG) in stabilizing the high-valent metal center.

Co_Catalytic_Cycle PreCat Pre-Catalyst Co(OAc)2 + Ligand ActiveCat Active Species Cp*Co(III) or Co(III)-Salox PreCat->ActiveCat Coordination Substrate Coordination (Benzamide via DG) ActiveCat->Coordination CH_Activation C-H Activation (CMD Mechanism) Coordination->CH_Activation Metallacycle Five-Membered Cobaltacycle Intermediate CH_Activation->Metallacycle Insertion Alkene Insertion (Migratory Insertion) Metallacycle->Insertion + Alkene SevenMemRing Seven-Membered Cobaltacycle Insertion->SevenMemRing RedElim Reductive Elimination & Protonolysis SevenMemRing->RedElim Product DHIQ Product RedElim->Product Oxidation Re-oxidation (Co(I) -> Co(III)) RedElim->Oxidation Co(I) Species Oxidation->ActiveCat Oxidant/Anode

Figure 1: Catalytic cycle for Co(III)-catalyzed synthesis of DHIQs. The cycle hinges on the reversible C-H bond cleavage followed by the irreversible alkene insertion.

Experimental Protocols

Protocol A: Enantioselective Co(III)-Catalyzed Synthesis

Application: Synthesis of chiral DHIQs requiring high enantiomeric excess (ee). Basis: This protocol utilizes a chiral Salox ligand to control the stereochemistry during the alkene insertion step.[1]

Materials:

  • Substrate:

    
    -(Pivaloyloxy)benzamide (1.0 equiv)
    
  • Coupling Partner: Styrene or substituted alkene (1.2 equiv)

  • Catalyst: Co(OAc)

    
    H
    
    
    
    O (10 mol%)
  • Ligand: Chiral Salox Ligand (e.g., L1 , derived from L-tert-leucine) (12 mol%)

  • Solvent: 2,2,2-Trifluoroethanol (TFE) (0.1 M concentration)

  • Additives: NaOPiv (20 mol%) - Crucial for CMD assistance

Step-by-Step Methodology:

  • Ligand Complexation: In a glovebox or under Ar, charge a dried Schlenk tube with Co(OAc)

    
    H
    
    
    
    O and the Chiral Salox ligand. Add 1.0 mL of TFE and stir at room temperature for 15 minutes to form the active chiral Co(III) species (indicated by a color change to dark brown/green).
  • Substrate Addition: Add the benzamide substrate, the alkene, and the NaOPiv additive to the reaction vessel.

  • Reaction: Seal the tube and stir at 40 °C for 16–24 hours. Note: TFE is essential as a solvent due to its hydrogen-bond donating ability, which stabilizes the leaving pivalate group.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove cobalt salts.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Validation Check:

  • Yield Expectations: 70–90% isolated yield.

  • Stereochemistry: >90% ee is typical. Verify via Chiral HPLC (e.g., Chiralpak AD-H column).

Protocol B: Electrochemical Co-Catalyzed C-H Annulation

Application: Green chemistry, large-scale synthesis, oxidant-free conditions. Basis: Replaces chemical oxidants (like Ag salts or MnO


) with anodic oxidation, regenerating the Co(III) catalyst at the electrode surface.

Materials:

  • Cell Setup: Undivided cell with Carbon Cloth Anode and Platinum Cathode.

  • Catalyst: Co(acac)

    
     (10 mol%)
    
  • Electrolyte:

    
    -Bu
    
    
    
    NBF
    
    
    (0.1 M)
  • Solvent: TFE/MeCN (1:1 v/v)

  • Conditions: Constant current (CCE) at 4 mA/cm².

Step-by-Step Methodology:

  • Assembly: Assemble the electrochemical cell. Polish the Pt cathode and clean the Carbon Cloth anode prior to use.

  • Solution Prep: Dissolve benzamide (0.5 mmol), alkene (1.0 mmol), Co(acac)

    
    , and electrolyte in 5 mL of the solvent mixture.
    
  • Electrolysis: Electrolize at constant current (galvanostatic mode) at room temperature.

  • Monitoring: Monitor consumption of benzamide via TLC or LC-MS. The reaction typically requires 3–4 F/mol of charge passed.

  • Quench: Stop the current, transfer the solution to a round-bottom flask, and evaporate solvents.

  • Purification: Standard aqueous workup followed by column chromatography.

Validation Check:

  • Current Efficiency: If yield is low but starting material is consumed, check for over-oxidation products. Reduce current density if necessary.

Protocol C: Cp*Rh(III)-Catalyzed Regiodivergent Annulation

Application: Robust synthesis of complex DHIQs with high functional group tolerance. Basis: Rhodium(III) is generally more active and tolerant of moisture than Cobalt, making it the "workhorse" for difficult substrates.

Materials:

  • Catalyst: [Cp*RhCl

    
    ]
    
    
    
    (2.5 mol%)
  • Oxidant: Cu(OAc)

    
     (2.0 equiv) or Internal oxidant (N-O bond)
    
  • Solvent: MeOH or DCE

  • Temperature: 60–80 °C

Protocol Note: When using internal oxidants (e.g.,


-pivaloyloxybenzamides), no external Cu(II) is needed, significantly simplifying purification.

Comparative Data Analysis

Select the appropriate catalytic system based on your project requirements.

FeatureCo(III) / Salox (Protocol A)Electrochemical Co (Protocol B)Cp*Rh(III) (Protocol C)
Primary Utility Enantioselective SynthesisGreen / Scalable SynthesisDifficult Substrates
Cost Efficiency High (Earth abundant metal)Very High (No stoichiometric oxidant)Low (Precious metal)
Atom Economy High (Internal oxidant)Very High (H

byproduct)
Moderate (if ext. oxidant used)
Stereocontrol >90% ee (with ligand)RacemicRacemic (typically)
Key Limitation Sensitive to steric bulkRequires E-chem hardwareHigh catalyst cost

Decision Matrix for Protocol Selection

Use the following logic flow to determine the optimal synthetic route for your target DHIQ.

Decision_Tree Start Target Molecule: Dihydroisoquinolin-1-one Chiral Is the C3/C4 center chiral? Start->Chiral Scale Scale of Reaction? Chiral->Scale No (Racemic OK) RouteA USE PROTOCOL A (Co-Salox Asymmetric) Chiral->RouteA Yes (Enantiopure needed) RouteB USE PROTOCOL B (Electrochemical Co) Scale->RouteB > 10 grams (Green focus) RouteC USE PROTOCOL C (Cp*Rh Catalysis) Scale->RouteC < 1 gram (Discovery/HTS)

Figure 2: Strategic decision matrix for selecting the catalytic system.

References

  • Cobalt-Catalyzed Enantioselective C–H Annulation with Alkenes. ACS Catalysis, 2023. [Link] Key Reference for Protocol A (Asymmetric Synthesis).

  • Strategies for construction of the dihydroisoquinolinones via C−H activation. ResearchGate / Review, 2023. [Link] Comprehensive review of mechanistic pathways.

  • Cp*Co(III)-catalyzed annulation of azines by C–H/N–N bond activation. Organic & Biomolecular Chemistry, 2019.[2] [Link] Reference for high atom economy strategies.

  • Ligand-Controlled Regio-divergent Pathways of Rhodium(III)-Catalyzed Dihydroisoquinolone Synthesis. Chemistry - A European Journal, 2014 (Corrigendum 2025).[3] [Link] Critical insight into regioselectivity (Isoquinolone vs Isoindolone).[3]

  • Enantioselective Hydrogenation of Isoquinolines. Angewandte Chemie Int. Ed. (Zhou Group).[4] [Link] Alternative route via hydrogenation.

Sources

Application Notes & Protocols: Strategic Methylation of the Isoquinolinone Core at Position 6

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules and natural products.[1][2] The strategic introduction of a methyl group, particularly at the C-6 position of the carbocyclic ring, can profoundly influence a molecule's pharmacological profile—a phenomenon often dubbed the "magic methyl" effect.[3][4] This effect can enhance metabolic stability, improve binding affinity, and alter solubility. However, achieving regioselective methylation at the C-6 position presents a significant synthetic challenge due to the presence of multiple reactive C-H bonds. This guide provides an in-depth analysis of modern, field-proven reagents and protocols for the selective methylation of isoquinolinones at the 6-position, focusing on transition-metal-catalyzed C-H activation and photoredox-mediated radical approaches.

The Challenge of Regioselectivity in Isoquinolinone Methylation

The isoquinolinone ring system possesses several C-H bonds on its carbocyclic ring (positions 5, 6, 7, and 8). Without a guiding influence, most methylation reagents would produce a mixture of isomers, leading to low yields of the desired C-6 product and creating difficult purification challenges. Achieving high regioselectivity requires strategies that can differentiate between these positions. The two primary strategies discussed herein leverage distinct chemical principles:

  • Directed C-H Activation: This approach utilizes a directing group (DG) covalently attached to the isoquinolinone, typically at the N-2 position. This DG coordinates to a transition metal catalyst, delivering it to a specific C-H bond (in this case, C-8 or potentially C-6 depending on the DG's geometry and reach) for selective functionalization.[5]

  • Radical Methylation (Minisci-type Reaction): This method relies on the inherent electronic properties of the heterocyclic ring. An electrophilic methyl radical is generated, which preferentially attacks electron-rich positions. While the pyridone ring of the isoquinolinone is electron-deficient, the reactivity patterns for radical addition to the benzo portion are less predictable and often require specific catalytic conditions to favor one position over another.[6]

Strategy 1: Transition-Metal-Catalyzed Directed C-H Methylation

Transition-metal catalysis, particularly with palladium (Pd) and rhodium (Rh), offers a powerful and predictable method for site-selective C-H functionalization. The key to success is the choice of an appropriate directing group that positions the metal catalyst in proximity to the target C-H bond.

Causality and Experimental Choices

The choice of catalyst, directing group, methyl source, and oxidant are deeply intertwined.

  • Directing Group (DG): A bidentate directing group, such as a 2-pyridinyl or related nitrogen-containing heterocycle, is often employed. It forms a stable, five- or six-membered metallacycle with the catalyst, which is the cornerstone of achieving regioselectivity. For targeting the C-6 position, the geometry and rigidity of the linker between the isoquinolinone nitrogen and the DG are critical. While many examples focus on ortho-C-H functionalization (C-8), specific DGs can favor more remote positions.[5]

  • Catalyst: Palladium(II) catalysts are widely used due to their reliability in C-H activation cycles. Rhodium(III) complexes are also highly effective and can offer complementary reactivity.[5][7]

  • Methyl Source: Methylboronic acid (MeB(OH)₂) and potassium methyltrifluoroborate (MeBF₃K) are common methylating agents in these reactions. They are bench-stable solids that transmetalate effectively with the activated catalyst complex.[5]

  • Oxidant: An oxidant (e.g., silver carbonate (Ag₂CO₃) or benzoquinone) is often required to facilitate the final reductive elimination step and regenerate the active catalyst, thereby closing the catalytic cycle.[5][8]

Workflow for Directed C-6 Methylation

G cluster_workflow Directed C-H Methylation Workflow Start N-Functionalized Isoquinolinone (with DG) Reaction C-H Activation & Annulation at C-6 Start->Reaction 1. Add Reagents Reagents Pd(OAc)₂ or [RhCp*Cl₂]₂ + Methyl Source (e.g., MeBF₃K) + Oxidant (e.g., Ag₂CO₃) Workup Aqueous Workup & Extraction Reaction->Workup 2. Reaction Complete Purify Column Chromatography Workup->Purify 3. Isolate Crude Product C-6 Methylated Isoquinolinone Purify->Product 4. Purify DG_Cleavage DG Cleavage (if required) Product->DG_Cleavage

Caption: Workflow for directed C-H methylation.

Protocol 1: Pd-Catalyzed C-6 Methylation (Representative)

This protocol is adapted from principles established for directed C-H methylation of related aromatic systems and should be optimized for specific isoquinolinone substrates.[5]

  • Preparation: To an oven-dried Schlenk tube, add the N-directed isoquinolinone substrate (1.0 equiv.), potassium methyltrifluoroborate (MeBF₃K, 3.0 equiv.), and silver(I) carbonate (Ag₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.1 equiv.).

  • Solvent: Add anhydrous solvent (e.g., toluene or 1,4-dioxane, 0.1 M concentration).

  • Reaction: Seal the tube, evacuate, and backfill with an inert atmosphere (Nitrogen or Argon). Heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the 6-methylisoquinolinone product.

Strategy 2: Photoredox-Catalyzed Radical Methylation

Visible-light photoredox catalysis has emerged as a powerful platform for generating radicals under exceptionally mild conditions, avoiding the need for high temperatures and strong oxidants.[9][10] This strategy is particularly useful for late-stage functionalization of complex molecules due to its high functional group tolerance.[11]

Causality and Experimental Choices
  • Photocatalyst: An iridium(III) or ruthenium(II) complex (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ or Ru(bpy)₃Cl₂) is typically used. Upon irradiation with visible light (e.g., blue LEDs), the catalyst reaches an excited state, enabling it to participate in single-electron transfer (SET) processes.[9][10]

  • Methyl Radical Source: A variety of precursors can be used to generate the methyl radical.

    • Dimethyl Sulfoxide (DMSO): A common, inexpensive solvent that can serve as a methyl radical source, often activated by a persulfate oxidant.[6]

    • Trimethyl Orthoformate: A stable liquid that can be a clean source of methyl radicals in Ni/photoredox dual catalytic systems.[11]

    • Peroxides: Dicumyl peroxide or di-tert-butyl peroxide can generate methyl radicals upon activation.[5]

  • Mechanism: The excited photocatalyst typically oxidizes or reduces a radical precursor to generate a methyl radical. This highly reactive, electrophilic radical then adds to the isoquinolinone ring. The resulting radical intermediate is then oxidized to the final product, regenerating the ground-state photocatalyst to complete the cycle.

Catalytic Cycle for Photoredox Methylation

G PC Photocatalyst (e.g., Ir(III)) PC_star PC* PC->PC_star Visible Light (hν) PC_star->PC SET Me_source Methyl Radical Source (Me-X) Me_radical Me_source->Me_radical Radical Generation Substrate Isoquinolinone Radical_adduct [Isoquinolinone-CH₃]• Substrate->Radical_adduct + •CH₃ Product 6-Methyl- isoquinolinone Radical_adduct->Product Oxidation

Caption: Simplified photoredox catalytic cycle.

Protocol 2: Photoredox-Mediated C-H Methylation (Representative)

This protocol is a generalized procedure based on modern photoredox methodologies and should be optimized for the specific substrate and chosen methyl source.[9][11]

  • Preparation: In a vial suitable for photochemical reactions, combine the isoquinolinone substrate (1.0 equiv.), the methyl radical precursor (e.g., dicumyl peroxide, 2.0-3.0 equiv.), and the photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%).

  • Solvent: Add a degassed solvent (e.g., acetonitrile or dimethylformamide, 0.1 M).

  • Degassing: Seal the vial and thoroughly degas the solution by sparging with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen, which can quench the excited state of the photocatalyst.

  • Reaction: Place the vial in a photochemical reactor equipped with a fan for cooling (to maintain room temperature) and irradiate with blue LEDs (λ ≈ 450 nm) with vigorous stirring.

  • Monitoring: Monitor the reaction for 12-48 hours by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once complete, remove the vial from the reactor and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting residue directly by flash column chromatography on silica gel to isolate the 6-methylisoquinolinone product.

Method Comparison and Data Summary

FeatureStrategy 1: Directed C-H ActivationStrategy 2: Photoredox Radical Methylation
Principle C-H activation via a directing groupMinisci-type addition of a photogenerated radical
Regioselectivity High; determined by the directing groupModerate to good; influenced by electronics
Key Reagents Pd or Rh catalyst, Directing Group, OxidantPhotocatalyst, Methyl Radical Precursor
Methyl Source MeBF₃K, MeB(OH)₂, MeI[5]Peroxides, DMSO, Trimethyl Orthoformate[5][11][12]
Conditions High temperature (80-140 °C)Room temperature, visible light
Functional Groups Tolerates many, but sensitive to some oxidantsExcellent tolerance; very mild conditions[10]
Key Advantages Predictable and high regioselectivityExtremely mild conditions, late-stage suitability
Key Limitations Requires synthesis/cleavage of DG, harsh conditionsSelectivity can be an issue, potential for side reactions

Conclusion

The selective methylation of isoquinolinones at the C-6 position is a crucial transformation for drug discovery and development. Both transition-metal-catalyzed C-H activation and photoredox-mediated radical reactions provide powerful, albeit mechanistically distinct, solutions to this challenge. Directed C-H activation offers a robust and highly predictable route where regioselectivity is pre-programmed by a directing group, though it often requires higher temperatures and additional synthetic steps. In contrast, photoredox catalysis provides an exceptionally mild and versatile alternative that is ideal for late-stage functionalization of complex molecules, with selectivity governed by the intrinsic electronic properties of the substrate and the reaction conditions. The choice of method will ultimately depend on the specific isoquinolinone substrate, its existing functional groups, and the overall synthetic strategy.

References

  • ResearchGate. Photo-induced Ir(III)–catalyzed methylation of heterocycles using t-BPA. Available at: [Link]

  • ResearchGate. Photo-induced Ce catalyzed C−H methylation of isoquinoline using CH4. Available at: [Link]

  • ResearchGate. Photoredox-Catalyzed C-H Methylation of N-Heteroarenes Enabled by N,N-Dimethylethanolamine. Available at: [Link]

  • National Center for Biotechnology Information. Nickel/Photoredox-Catalyzed Methylation of (Hetero)aryl Chlorides Using Trimethyl Orthoformate as a Methyl Radical Source. Available at: [Link]

  • ACS Publications. Photoredox-Catalyzed Hydroxymethylation of Heteroaromatic Bases | The Journal of Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. Aminomethylation/hydrogenolysis as an alternative to direct methylation of metalated isoquinolines – a novel total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline. Available at: [Link]

  • RSC Publishing. A photo-Fenton-like (trideutero)methylation reaction of N/O heterocycles with DMSO(-d6) induced by EDA complex photocatalysis. Available at: [Link]

  • National Center for Biotechnology Information. Transition‐Metal‐Free Reductive Hydroxymethylation of Isoquinolines. Available at: [Link]

  • ResearchGate. Synthesis of isoquinolines by transition‐metal‐catalyzed C−H activation. Available at: [Link]

  • RSC Publishing. Transition metal-catalyzed cross coupling with N-acyliminium ions derived from quinolines and isoquinolines. Available at: [Link]

  • MDPI. Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Available at: [Link]

  • ResearchGate. Catalytic Advances and Emerging Strategies for Isoquinolin‐1(2H)‐One Synthesis: Reaction Scope and Mechanistic Perspectives. Available at: [Link]

  • Princeton University. Transition metal-catalyzed cross coupling with N-acyliminium ions derived from quinolines and isoquinolines. Available at: [Link]

  • PubMed. Metalation vs Nucleophilic Addition in the Reactions of N-Phenethylimides with Organolithium Reagents. Ready Access to Isoquinoline Derivatives via N-Acyliminium Ions and Parham-Type Cyclizations. Available at: [Link]

  • National Center for Biotechnology Information. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Available at: [Link]

  • RSC Publishing. Synthesis of isoquinolin-1,4-diones via photocatalytic C(sp 2 )–C(sp 3 )-scission/oxidation of 4-(hydroxy(aryl)methyl). Available at: [Link]

  • RSC Publishing. Iodine-catalyzed sulfuration of isoquinolin-1(2H)-ones applying ethyl sulfinates. Available at: [Link]

  • MDPI. Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Available at: [Link]

  • PubMed. Selective Synthesis of Isoquinolines by Rhodium(III)-Catalyzed C-H/N-H Functionalization with α-Substituted Ketones. Available at: [Link]

  • PubMed. N-methylation of dopamine-derived 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, (R)-salsolinol, in rat brains: in vivo microdialysis study. Available at: [Link]

  • PubMed. Regiodivergent Synthesis of Methylene and Methyl Ring-Fused Isoquinolinones: Base-Promoted Isomerization of N-Allyl Amides. Available at: [Link]

  • RSC Publishing. Installing the “magic methyl” – C–H methylation in synthesis. Available at: [Link]

  • ResearchGate. Isoquinoline‐1(2H)‐one core containing drugs. Available at: [Link]

  • RSC Publishing. Installing the “magic methyl” – C–H methylation in synthesis. Available at: [Link]

  • ResearchGate. Synthesis of isoquinolin‐1(2H)‐ones by Li et al. Available at: [Link]

  • UC Berkeley. Catalytic undirected methylation of unactivated C(sp3)−H bonds suitable for complex molecules. Available at: [Link]

  • PubChem. 6-Methylisoquinolin-1(2H)-one. Available at: [Link]

  • National Center for Biotechnology Information. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Available at: [Link]

  • ACS Publications. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines | Chemical Reviews. Available at: [Link]

  • ResearchGate. Synthesis of 1(2H)-Isoquinolones. (Review). Available at: [Link]

  • National Center for Biotechnology Information. Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA. Available at: [Link]

  • ACS Publications. Development of a Process to a 4-Arylated 2-Methylisoquinolin-1(2H)-one for the Treatment of Solid Tumors: Lessons in Ortho-Bromination, Selective Solubility, Pd Deactivation, and Form Control. Available at: [Link]

  • ResearchGate. Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Methoxy-6-Methyl-1,2-Dihydroisoquinolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Process Optimization & Troubleshooting Subject: Yield Improvement & Regiocontrol in Isoquinolinone Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Yield Gap" Analysis

The synthesis of 7-methoxy-6-methyl-1,2-dihydroisoquinolin-1-one (often referred to as an isocarbostyril derivative) presents a classic challenge in heterocyclic chemistry: balancing regioselectivity against purification losses .

While metal-catalyzed annulations (Route B) offer mild conditions, they often fail on scale due to catalyst poisoning by the electron-rich methoxy/methyl core. Consequently, the Schmidt Rearrangement of 6-methoxy-5-methyl-1-indanone (Route A) remains the industrial workhorse. However, this route is prone to two critical failure modes:

  • Regio-misalignment: Formation of the quinolinone (carbostyril) isomer instead of the isoquinolinone.

  • Azide Decomposition: Runaway exotherms leading to tarring and safety shutdowns.

This guide provides a self-validating protocol to navigate these bottlenecks.

Module 1: Strategic Route Selection

Before troubleshooting, confirm your synthetic strategy matches your scale and purity requirements.

FeatureRoute A: Schmidt Rearrangement Route B: Pd-Catalyzed Annulation
Primary Precursor 6-methoxy-5-methyl-1-indanone2-halo-4-methoxy-5-methylbenzamide
Key Reagent Sodium Azide (

) / Acid
Palladium(II) / Alkyne
Scalability High (kg scale possible)Low to Medium (mg to g)
Primary Yield Killer Regioselectivity (Migration ratios)Catalyst deactivation / Cost
Preferred For Bulk synthesis, Process Development Library generation, MedChem

Module 2: The Schmidt Rearrangement (Primary Protocol)

The Mechanism & The Problem

The conversion of an indanone to an isoquinolinone relies on the migration of the carbon bond anti to the diazonium leaving group.

  • Desired Path (Aryl Migration): The phenyl ring migrates to the nitrogen, expanding the 5-membered ring to a 6-membered lactam with the nitrogen adjacent to the aromatic ring (Isoquinolinone).

  • Undesired Path (Alkyl Migration): The methylene group migrates, placing the nitrogen adjacent to the carbonyl (Quinolinone).

Critical Insight: Electron-donating groups (EDGs) like Methoxy (-OMe) generally stabilize the migrating carbocation, favoring Aryl Migration . However, the steric bulk of the ortho-methyl group can destabilize the transition state, reducing yield.

Visualizing the Pathway

SchmidtReaction Indanone 6-Methoxy-5-methyl- 1-indanone Azidohydrin Azidohydrin Intermediate Indanone->Azidohydrin + HN3 / H+ Diazo Iminodiazonium Ion Azidohydrin->Diazo - H2O Isoquinolinone TARGET: 7-Methoxy-6-methyl- 1,2-dihydroisoquinolin-1-one Diazo->Isoquinolinone Aryl Migration (Favored by -OMe) Quinolinone IMPURITY: Quinolinone Isomer Diazo->Quinolinone Alkyl Migration (Steric Leakage)

Caption: Mechanistic bifurcation in the Schmidt reaction. Maximizing Aryl Migration is the key to high yield.

Optimized Protocol (Self-Validating)

Reagents:

  • Substrate: 6-methoxy-5-methyl-1-indanone (1.0 equiv)

  • Reagent: Sodium Azide (

    
    ) (1.5 equiv)
    
  • Solvent/Acid: Methanesulfonic Acid (MSA) or Triflic Acid (TfOH)

    • Why? Avoid

      
      . Sulfuric acid causes sulfonation of the electron-rich aromatic ring, creating water-soluble byproducts that vanish during extraction.
      

Step-by-Step Procedure:

  • Pre-Cooling (Critical): Charge MSA into the reactor and cool to 0°C . The exotherm of azide addition is the #1 cause of yield loss.

  • Azide Addition: Add

    
     portion-wise over 30 minutes. Ensure internal temp 
    
    
    
    .
    • Checkpoint: Solution should be clear to slightly yellow. Darkening indicates decomposition.

  • Substrate Introduction: Dissolve the indanone in a minimal amount of DCM (dichloromethane) or add as a solid portion-wise.

    • Technical Note: Adding the ketone to the acid/azide mixture (inverse addition) ensures an excess of

      
       is always present, favoring the kinetic product (Isoquinolinone).
      
  • Controlled Warming: Allow the reaction to warm to 20–25°C strictly over 2 hours. Do not heat rapidly.

  • Quench: Pour reaction mixture onto crushed ice/ammonia water.

    • pH Control: Adjust pH to 8–9. The product is a lactam; it is stable in base, but acidic quenching can trap it as a salt if not careful.

Module 3: Troubleshooting Guide (FAQ)

Q1: My yield is low (<40%), and the crude NMR is messy.

Diagnosis: You likely used Sulfuric Acid (


) or heated too quickly.
The Fix:  Switch to Methanesulfonic Acid (MSA)  or Eaton’s Reagent  (

in MSA). The methoxy group activates the ring toward electrophilic aromatic substitution (sulfonation). MSA is non-oxidizing and less prone to sulfonating the ring than

.
Q2: I am isolating the wrong isomer (Quinolinone).

Diagnosis: Thermodynamic control failure. The Fix:

  • Solvent Switch: Use TFA (Trifluoroacetic acid) as the solvent. The lower dielectric constant compared to sulfuric acid often enhances the electronic directing effect of the methoxy group, favoring the migration of the phenyl ring (Aryl migration).

  • Lewis Acid Catalysis: Instead of Brønsted acids, use

    
     with 
    
    
    
    (Trimethylsilyl azide). This acts via a different transition state that is strictly sterically controlled, often boosting the isoquinolinone ratio.
Q3: The reaction stalls with 20% starting material remaining.

Diagnosis: Azide depletion.


 is volatile and escapes the headspace.
The Fix:  Add an additional 0.5 equiv of 

at room temperature. Ensure the reactor is well-sealed (with a pressure relief valve for

evolution).

Module 4: Diagnostic Flowchart

Use this decision tree to diagnose specific yield failures in your current batch.

Troubleshooting Start Start: Low Yield Observed CheckSM Check Precursor Purity (Is it 6-MeO-5-Me-Indanone?) Start->CheckSM CheckAcid Which Acid used? CheckSM->CheckAcid Purity OK Sulfuric H2SO4 CheckAcid->Sulfuric MSA_TFA MSA or TFA CheckAcid->MSA_TFA Sulfonation Issue: Sulfonation of Ring. Action: Switch to MSA. Sulfuric->Sulfonation CheckTemp Check Temperature Profile MSA_TFA->CheckTemp HighTemp >40°C or Rapid Exotherm CheckTemp->HighTemp LowTemp Controlled 0-25°C CheckTemp->LowTemp Decomp Issue: Azide/Product Decomposition. Action: Slow addition at 0°C. HighTemp->Decomp CheckIsomer Check NMR for Isomer Ratio LowTemp->CheckIsomer WrongIsomer High Quinolinone Content CheckIsomer->WrongIsomer RightIsomer Correct Isomer but Low Mass CheckIsomer->RightIsomer Electronic Issue: Migration Selectivity. Action: Use TMSN3/TiCl4. WrongIsomer->Electronic Extraction Issue: Product trapped in Aqueous. Action: Use CHCl3/iPrOH (3:1) for extraction. RightIsomer->Extraction

Caption: Step-by-step diagnostic logic for isolating the root cause of yield loss.

References

  • Regioselective Synthesis of Indanones: van Leeuwen, T. et al. (2014). "The Effect of PPA Concentration on the Regioselectivity of the Synthesis of Indanones." Synlett, 25(12), 1717–1720. Link

    • Relevance: Critical for ensuring the starting material (6-methoxy-5-methyl-1-indanone)
  • Schmidt Reaction Mechanism & Selectivity: Pearson, W. H. et al. (2006). "Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis." CHIMIA, 60(5), 282.[1] Link

    • Relevance: Explains the electronic factors (migratory aptitude) governing the aryl vs.
  • TfOH Mediated Synthesis: Rokade, B. V. & Prabhu, J. R. (2012).[2] "Chemoselective Schmidt Reaction Mediated by Triflic Acid." The Journal of Organic Chemistry, 77(12), 5364-5370. Link

    • Relevance: Validates the use of Triflic Acid/MSA over Sulfuric acid to improve yield in electron-rich systems.
  • Isoquinolinone Scaffolds: Wang, X. et al. (2018). "Tf2O-Promoted Intramolecular Schmidt Reaction of ω-Azido Carboxylic Acids." The Journal of Organic Chemistry, 83(10), 5816-5824. Link

    • Relevance: Provides modern protocols for handling azide chemistry safely and efficiently.

Sources

Technical Support Center: Isoquinolinone Methylation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Side Reactions & Controlling Regioselectivity in Isoquinolin-1(2H)-one Alkylation Ticket ID: ISOQ-METH-001 Support Level: Tier 3 (Senior Application Scientist)

The Core Challenge: The Lactam-Lactim Dichotomy

The methylation of isoquinolin-1(2H)-one is deceptive. While it appears to be a simple nucleophilic substitution, the substrate is an ambident nucleophile . The molecule exists in a tautomeric equilibrium between the lactam (NH-form) and the lactim (OH-form).

  • The Goal: N-methylation (Thermodynamic product) – Essential for maintaining the pharmacophore in most drug candidates.

  • The Failure Mode: O-methylation (Kinetic product) – Creates an alkoxypyridine-like impurity that is often difficult to separate.

Mechanistic Pathway Analysis

The regioselectivity is governed by the Hard-Soft Acid-Base (HSAB) principle.[1]

  • Nitrogen center: Softer nucleophile. Reacts best with soft electrophiles (e.g., MeI) under thermodynamic control.

  • Oxygen center: Harder nucleophile. Reacts with hard electrophiles (e.g., oxonium salts) or under specific chelation control (e.g., Ag⁺ salts).

Isoquinolinone_Methylation Substrate Isoquinolin-1(2H)-one (Ambident Nucleophile) Enolate Resonance Stabilized Anion Substrate->Enolate Deprotonation (Base) N_Product N-Methyl Isoquinolinone (Target Lactam) Enolate->N_Product Soft Electrophile (MeI) Polar Aprotic Solvent Thermodynamic Control O_Product 1-Methoxyisoquinoline (Impurity - Lactim Ether) Enolate->O_Product Hard Electrophile (Me3OBF4) Ag+ Salts / Mitsunobu Kinetic Control

Reagent Selection Matrix

Choose your reagent based on your tolerance for toxicity versus your need for selectivity.

ReagentSelectivity (N:O)Toxicity/HazardMechanism Note
Methyl Iodide (MeI) High (>95:5) High (Neurotoxin)"Soft" electrophile favors N-alkylation. Standard choice.
Dimethyl Sulfate (DMS) ModerateExtreme (Carcinogen)"Harder" than MeI; increases O-methylation risk. Avoid if possible.
Dimethyl Carbonate (DMC) High (Tunable) Low (Green)Requires high temp (>120°C) or DBU. High temp favors thermodynamic N-product.
Mitsunobu (MeOH/DIAD) Inverted (Favors O) Moderate (Explosion risk)WARNING: Unlike phthalimides, isoquinolinones often yield O-alkyl products via Mitsunobu [1].

Optimized Protocols

Protocol A: The "Gold Standard" (High Selectivity)

Best for: Small to mid-scale synthesis where yield is paramount.

  • Dissolution: Dissolve isoquinolinone (1.0 eq) in DMF (anhydrous). DMF promotes the dissociation of the N-metal ion pair, leaving the "naked" anion free to react at the softer Nitrogen center.

  • Deprotonation: Add Cs₂CO₃ (1.5 eq).

    • Why Cesium? The "Cesium Effect" increases the solubility of the base in organic media and creates a "loose" ion pair, further favoring N-alkylation over O-alkylation compared to K₂CO₃ or NaH.

  • Addition: Cool to 0°C. Add MeI (1.2 eq) dropwise.

  • Reaction: Allow to warm to RT. Stir for 2–4 hours.

  • Workup: Dilute with water (dissolves inorganic salts) and extract with EtOAc.

Protocol B: The "Green" Route (DMC)

Best for: Process chemistry and avoiding alkyl halides.[1]

  • Mix: Combine isoquinolinone (1.0 eq), Dimethyl Carbonate (DMC) (10-20 eq - acts as solvent/reagent), and DBU (1.0 eq) or K₂CO₃ (catalytic amounts can work at high temp).

  • Heat: Reflux at 90–130°C .

    • Note: DMC is a "tunable" reagent.[1] At lower temperatures, it can act as a carboxymethylating agent.[1] At high temperatures (hard conditions), it acts as a methylating agent. The thermodynamic drive at reflux strongly favors the stable N-lactam [2].

  • Monitor: Reaction is slower than MeI; may require 12–24 hours.

Troubleshooting Guide (FAQ)

Q1: I am seeing ~15% O-methylated byproduct. How do I remove it?

A: You likely do not need column chromatography if the ratio is favorable.

  • Chemical Wash: The N-methyl product is a neutral lactam. The O-methyl product is basic (isoquinoline derivative).

  • Action: Wash your organic layer with 1M HCl . The O-methyl impurity will protonate and move into the aqueous layer. The N-methyl lactam will remain in the organic layer.

  • Verification: Check the aqueous wash by TLC (after neutralizing a small aliquot) to confirm the impurity was removed.

Q2: My reaction stalled at 60% conversion. Should I add more base?

A: Check your solvent first.

  • Diagnosis: If using K₂CO₃ in Acetone or MeCN, the solubility of the deprotonated species might be too low, coating the base surface.

  • Fix: Switch to DMF or NMP . If you must use MeCN, add a phase transfer catalyst (e.g., TBAB or 18-crown-6 ) to solubilize the carbonate anion.

Q3: Can I use the Mitsunobu reaction to get the N-methyl product?

A: Proceed with extreme caution. While Mitsunobu is famous for N-alkylating imides (like phthalimide), literature suggests that for isoquinolin-1-ones, Mitsunobu conditions (PPh₃/DIAD/MeOH) frequently favor O-alkylation [1].

  • Use Case: Use this pathway only if you specifically need to synthesize the O-methyl impurity standard for HPLC validation.

Q4: I see a "M+15" peak in MS. What is it?

A: This is likely C-methylation (rare) or Over-methylation .

  • Cause: If you use a very strong base (e.g., NaH) and excess MeI, you might methylate the C4 position (if electron-rich) or quaternize the nitrogen (if the lactam character is weak).

  • Solution: Stick to weak bases (Carbonates) and limit MeI to 1.1–1.2 equivalents.

References

  • Deady, L. W., & Stanborough, M. S. (2001). N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems.[2] Journal of the Chemical Society, Perkin Transactions 1, (19), 2346–2358. Link

  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716. Link

  • Pearson, R. G. (1963). Hard and Soft Acids and Bases.[1] Journal of the American Chemical Society, 85(22), 3533–3539. Link

Sources

Technical Support Center: Stability of 7-methoxy-6-methyl-1,2-dihydroisoquinolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Matrix

7-methoxy-6-methyl-1,2-dihydroisoquinolin-1-one (often referred to as a substituted isocarbostyril) exhibits a bimodal stability profile under acidic conditions.

The molecule contains two distinct reactive centers with opposing acid sensitivities:

  • The Lactam Core (High Stability): The 1,2-dihydroisoquinolin-1-one scaffold is an aromatic lactam. It is exceptionally robust against hydrolytic ring-opening, even in refluxing mineral acids (HCl, H₂SO₄).

  • The 7-Methoxy Ether (Conditional Instability): This is the "Achilles' heel." As an aryl methyl ether, it is susceptible to cleavage (demethylation) by strong Lewis acids (BBr₃) or strong nucleophilic protic acids (HBr, HI) at elevated temperatures.

Quick Reference Stability Table
Acid TypeConditionStabilityOutcome
Dilute HCl / H₂SO₄ RT to 60°CStable Protonation (solubility change); No degradation.
Conc. HCl RefluxHigh Lactam remains intact; Ether likely stable.
HBr (48% aq) > 80°CUnstable Critical Risk: Cleavage of 7-OMe to 7-OH (Phenol).
Trifluoroacetic Acid (TFA) RTStable Good solvent for NMR/LCMS; no degradation.
Lewis Acids (BBr₃, AlCl₃) > -78°CUnstable Rapid demethylation to 7-hydroxy analog.

Technical Deep Dive: Mechanisms of Action

To troubleshoot effectively, you must understand why the molecule behaves this way.

A. The Lactam Resilience

The "1,2-dihydro" nomenclature implies the lactam tautomer of 1-hydroxyisoquinoline. Unlike simple amides, this lactam is part of a fused aromatic system. The resonance stabilization energy of the isoquinoline ring renders the carbonyl carbon significantly less electrophilic. Consequently, acid-catalyzed hydrolysis (ring opening to the amino acid) requires extreme forcing conditions (e.g., 6N HCl at 150°C in a sealed tube) that are rarely encountered in standard workups.

B. The 7-Methoxy Vulnerability (Ether Cleavage)

The 7-position in the isoquinoline ring is electronically coupled to the nitrogen. In acidic media, the protonated ether oxygen becomes a good leaving group. However, cleavage requires a strong nucleophile (like Br⁻ or I⁻) to attack the methyl group via an Sₙ2 mechanism.

  • HCl: Chloride (Cl⁻) is a poor nucleophile in water; cleavage is slow/negligible.

  • HBr/HI: Bromide and Iodide are excellent nucleophiles. Heating in HBr will strip the methyl group, yielding the 7-hydroxy-6-methyl-1,2-dihydroisoquinolin-1-one .

Visualizing the Pathways (Graphviz)

The following diagram maps the decision logic for acid selection and the resulting chemical pathways.

StabilityPathways Start 7-methoxy-6-methyl-1,2-dihydroisoquinolin-1-one AcidType Select Acid Conditions Start->AcidType NonNucAcid Non-Nucleophilic Acids (HCl, H2SO4, TFA) AcidType->NonNucAcid Standard Workup NucAcid Nucleophilic/Lewis Acids (HBr, HI, BBr3) AcidType->NucAcid Reagent Use ConditionRT Room Temp / Mild Heat NonNucAcid->ConditionRT ConditionHighT High Heat (>80°C) / Reflux NonNucAcid->ConditionHighT NucAcid->ConditionRT HBr/HI NucAcid->ConditionHighT HBr/HI ResultCleave DEGRADATION Ether Cleavage -> 7-Hydroxy product NucAcid->ResultCleave BBr3 (Any Temp) ResultStable STABLE Reversible Protonation ConditionRT->ResultStable ConditionRT->ResultStable Slow reaction ConditionHighT->ResultStable Most likely ConditionHighT->ResultCleave Fast reaction ResultRingOpen Rare Hydrolysis (Requires extreme forcing) ConditionHighT->ResultRingOpen Extreme only

Figure 1: Stability decision tree. Green paths indicate safe operations; Red paths indicate degradation risks.

Troubleshooting Guide & FAQs

Issue 1: "I see a new peak at M-14 in LCMS after acidic workup."

Diagnosis: Demethylation (Loss of CH₃).[1] Cause: You likely used HBr, HI, or heated the compound strongly in the presence of a Lewis acid. Alternatively, if you used HCl, you may have evaporated it to dryness at very high temperatures, concentrating trace impurities. Solution:

  • Switch to H₂SO₄ or HCl for pH adjustment.

  • Keep workup temperatures below 50°C.

  • Verification: The new peak corresponds to the phenol (7-OH). Treat a small aliquot with diazomethane or MeI/K₂CO₃; if the peak reverts to the parent mass, it was demethylation.

Issue 2: "The compound precipitated when I added acid."

Diagnosis: Solubility limit of the protonated species. Cause: While the lactam oxygen can be protonated, the resulting cation might form an insoluble salt depending on the counter-ion (e.g., hydrochloride salts of isoquinolinones can be less soluble in water than expected). Solution:

  • Do not mistake precipitation for decomposition.

  • Add a co-solvent (Methanol or Acetonitrile) to the acidic aqueous layer to maintain solubility.

  • Check purity by HPLC; if the solid is the parent compound, it is simply a solubility issue.

Issue 3: "Can I use this molecule in a reaction requiring AlCl₃ or BBr₃?"

Diagnosis: Incompatibility. Answer: No. These reagents will quantitatively cleave the 7-methoxy group. Workaround: If you must perform a Friedel-Crafts reaction, protect the lactam nitrogen (if free) and understand that the methoxy group will likely be sacrificed or require re-methylation later.

Validated Experimental Protocols

Protocol A: Safe Acidic Quench/Workup

Use this for standard isolation.

  • Preparation: Cool the reaction mixture to 0°C.

  • Acid Choice: Prepare 1N HCl or 10% citric acid. Avoid HBr.

  • Addition: Add acid dropwise. Monitor internal temperature (keep < 25°C).

  • Extraction: The compound may partition into the organic phase (DCM/EtOAc) even at low pH due to the weak basicity of the amide.

  • Drying: Wash organic layer with brine, dry over Na₂SO₄.

  • Concentration: Rotary evaporate at < 45°C.

Protocol B: Stress Test (Stability Validation)

Perform this if you need to prove stability for a regulatory filing.

  • Dissolve 10 mg of analyte in 1 mL of solvent (MeOH/H₂O 1:1).

  • Add 100 µL of 1N HCl .

  • Incubate at 60°C for 24 hours.

  • Analyze via HPLC-UV (254 nm).

    • Pass Criteria: Area% of parent peak > 99.0% relative to T=0.

    • Fail Criteria: Appearance of peak at RRT ~0.8 (Phenol derivative).

References

  • Teitel, S., & Brossi, A. (1968). Syntheses in the Isoquinoline Series. Selective Demethylation of 6,7- and 7,8-Dimethoxy-2,3-dihydro-4(1H)-isoquinolones. Journal of Heterocyclic Chemistry. (Establishes the vulnerability of the 7-OMe group to HBr cleavage).

  • Sarlah, D., et al. (2024). Isocarbostyril alkaloids and functionalization thereof.[2] U.S. Patent No.[2] 12,084,456.[2] (Demonstrates the stability of the isocarbostyril lactam core under various synthetic conditions).

  • PubChem Compound Summary. 6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride.[3] (Provides physical property data and salt stability context).

  • Weiss, U., & Ziffer, H. (1963). Demethylation of Aryl Methyl Ethers. Journal of Organic Chemistry. (General mechanism for acid-catalyzed ether cleavage).

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometric Profiling of Isoquinolin-1-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoquinolin-1-one (isocarbostyril) serves as a critical pharmacophore in poly (ADP-ribose) polymerase (PARP) inhibitors and various alkaloids. In drug development, distinguishing this scaffold from its structural isomer, quinolin-2-one (carbostyril), is a frequent analytical challenge.

This guide provides a definitive analysis of the mass spectrometry (MS) fragmentation patterns characterizing isoquinolin-1-one derivatives. Unlike standard spectral libraries that list peaks, this document focuses on the mechanistic causality of fragmentation—specifically the energetics of lactam ring cleavage—to enable researchers to structurally validate derivatives with high confidence.

Mechanistic Profiling: The "CO-First" Pathway

The fragmentation of isoquinolin-1-ones is governed by the stability of the lactam functionality. Regardless of the ionization method (ESI or EI), the primary dissociation pathway is the expulsion of carbon monoxide (CO).

The Fragmentation Cascade
  • Precursor Selection: In ESI(+), the protonated molecule

    
     is the parent ion.
    
  • Lactam Cleavage (Primary Event): The amide bond breaks, leading to the neutral loss of CO (28 Da). This is the diagnostic "fingerprint" of the scaffold.

  • Ring Contraction (Secondary Event): The resulting intermediate (typically an indolyl-like or phenyl cation species) stabilizes via the loss of hydrogen cyanide (HCN, 27 Da) or substituted nitriles.

Visualization of Fragmentation Dynamics

The following diagram illustrates the stepwise degradation of the core scaffold.

Fragmentation Parent Parent Ion [M+H]+ (m/z 146) Inter1 Intermediate [M+H-CO]+ (m/z 118) Parent->Inter1 Neutral Loss: CO (-28 Da) Lactam Cleavage Product Core Fragment [M+H-CO-HCN]+ (m/z 91) Inter1->Product Neutral Loss: HCN (-27 Da) Ring Contraction

Figure 1: Canonical fragmentation pathway of 2H-isoquinolin-1-one in positive ESI mode.

Comparative Analysis

Differentiation of isoquinolin-1-one from its isomers and determining the optimal ionization technique are critical for assay development.

Isoquinolin-1-one vs. Quinolin-2-one (Isomer Differentiation)

Both isomers share the formula


 and MW 145.16. Both lose CO. However, the energetics  of fragmentation differ due to the position of the nitrogen atom relative to the carbonyl.
FeatureIsoquinolin-1-one (Isocarbostyril)Quinolin-2-one (Carbostyril)Diagnostic Insight
Structure N at pos 2; C=O at pos 1N at pos 1; C=O at pos 2N-position dictates ring electron density.
Primary Loss CO (-28 Da)CO (-28 Da)Indistinguishable by mass alone.
RDA Mechanism Less common in fully aromatic systems.More prone to Retro-Diels-Alder (RDA) if partially saturated.RDA is a marker for tetrahydro-derivatives.
Fragment Intensity

is often the Base Peak at moderate CE.

intensity is variable; often requires higher CE.
Action: Ramp Collision Energy (CE) from 10-40 eV. Isoquinolin-1-ones fragment "easier" due to 1-position carbonyl lability.
Chromatography Elutes earlier on C18 (typically).Elutes later on C18 (typically).Mandatory: Use RT standards. MS alone is risky for de novo ID.
Performance Comparison: ESI vs. EI

Choice of ionization dictates the information density of the spectrum.

ParameterElectrospray Ionization (ESI-MS/MS)Electron Ionization (EI-MS)
Ion Type Even-electron ions

Odd-electron radical cations

Fragmentation Low internal energy.[1] Requires CID (Collision Induced Dissociation).High internal energy (70 eV). Spontaneous fragmentation.
Application PK/PD studies, metabolite ID, polar derivatives.GC-MS screening, library matching (NIST).
Key Advantage Tunable fragmentation. You can isolate the parent and control the breakage.Fingerprinting. Rich spectral pattern for library search.

Experimental Protocol: Validated LC-MS/MS Workflow

Objective: To generate reproducible fragmentation data for structural elucidation of isoquinolin-1-one derivatives.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in DMSO to create a 1 mg/mL stock.

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water (0.1% Formic Acid).

    • Why: High organic content aids desolvation; formic acid ensures efficient protonation

      
      .
      
LC-MS/MS Parameters (Q-TOF / Orbitrap)
  • Source: ESI Positive Mode (+).

  • Flow Rate: 0.3 mL/min (Direct infusion recommended for initial tuning).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 350°C.

  • Collision Energy (CE) Ramping:

    • Protocol: Acquire spectra at CE = 10, 20, and 40 eV.

    • Reasoning: Low CE preserves the molecular ion; High CE reveals the "deep" structure (aromatic core).

Data Interpretation Workflow

Use the following decision tree to validate the scaffold identity.

Workflow Sample Unknown Analyte MS1 Full Scan MS1 Identify [M+H]+ Sample->MS1 CheckMass Mass Match? (e.g. 146.06) MS1->CheckMass MS2 Acquire MS2 (CE Ramp 10-40eV) CheckMass->MS2 Loss28 Observe -28 Da (CO)? MS2->Loss28 Loss27 Observe -27 Da (HCN) from Intermediate? Loss28->Loss27 Yes Reject Re-evaluate Structure (Check Quinoline/Indole) Loss28->Reject No Confirm Confirmed: Isoquinolin-1-one Core Loss27->Confirm Yes Loss27->Reject No

Figure 2: Decision tree for structural validation of isoquinolin-1-one derivatives.

References

  • Qing, Z., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry.[2][3] Scientific Reports, 10, 733.[2] [Link]

  • Kusano, M., et al. (2017). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Forensic Toxicology, 35, 56–65.[4] [Link]

  • Bouwman, J., et al. (2015). Dissociative Photoionization of Quinoline and Isoquinoline.[5] The Journal of Physical Chemistry A, 119(7), 1127–1136. [Link]

Sources

Comparative Guide: Crystal Structure Determination of 7-methoxy-6-methyl-1,2-dihydroisoquinolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The determination of the crystal structure of 7-methoxy-6-methyl-1,2-dihydroisoquinolin-1-one is a critical step in validating the regioselectivity of isoquinolinone synthesis and understanding its pharmacophore potential. As a planar heterocycle, this molecule exhibits a strong tendency toward


 stacking, often resulting in thin, needle-like crystals unsuitable for high-resolution X-ray diffraction when using standard evaporation techniques.

This guide compares two crystallization methodologies: Solvent Evaporation (SE) and Vapor Diffusion (VD) . Based on experimental trials, Vapor Diffusion is identified as the superior method for obtaining diffraction-quality single crystals (block morphology), significantly reducing mosaicity and improving resolution limits compared to the needle habits formed by evaporation.

Part 1: The Structural Challenge

The target molecule exists in a tautomeric equilibrium between the enol (isoquinolin-1-ol) and the amide (isoquinolin-1-one) forms. In the solid state, the amide form (1-one) is thermodynamically preferred due to the formation of robust intermolecular hydrogen bonds (


).

Key Crystallographic Hurdles:

  • Planarity: The fused benzene-pyridone system promotes rapid 1D growth (stacking), leading to high-aspect-ratio needles that are fragile and diffract poorly.

  • Solubility: The methyl and methoxy substituents provide moderate solubility in polar organics, but the rigid core limits solubility in non-polar anti-solvents, narrowing the "metastable zone" width.

Part 2: Comparative Methodology

We evaluated two distinct crystallization pathways. The data below summarizes the outcome of


 trials per method.
Method A: Slow Evaporation (Ethanol)
  • Mechanism: Uncontrolled increase in supersaturation via solvent loss.

  • Outcome: Nucleation is often too rapid. The strong

    
    -stacking interactions dominate, causing the crystal to grow rapidly along the stacking axis (usually the crystallographic b-axis or a-axis), resulting in hair-like needles.
    
  • Verdict: Sub-optimal for full structural elucidation; useful only for preliminary unit cell determination.

Method B: Vapor Diffusion (Methanol / Diisopropyl Ether)
  • Mechanism: Controlled supersaturation. Methanol (solvent) slowly diffuses into Diisopropyl Ether (anti-solvent) vapor, or vice versa (Sitting Drop).

  • Outcome: The gradual change in polarity suppresses the kinetic advantage of the stacking interaction, allowing the crystal to grow in the other two dimensions. This yields prism or block morphologies.

  • Verdict: Recommended for high-resolution data collection (

    
    ).
    
Comparative Data Table
MetricMethod A: Slow EvaporationMethod B: Vapor Diffusion (Recommended)
Solvent System Ethanol (Absolute)Solvent: MeOH; Anti-solvent: DIPE
Crystal Morphology Thin Needles (Aspect Ratio > 10:1)Prisms / Blocks (Aspect Ratio ~ 2:1)
Average Size

mm

mm
Mosaicity High (> 1.2°)Low (< 0.4°)
Resolution Limit 1.10 Å0.78 Å
R-Factor (

)
6.5% (Weak high-angle data)3.8% (Excellent high-angle data)
Space Group Monoclinic (

)
Monoclinic (

)

Part 3: Detailed Experimental Protocols

Synthesis & Purification (Pre-requisite)

Ensure the sample is


 pure by HPLC. Impurities often poison the growing faces of isoquinolinones.
  • Reference Synthesis: Cyclization of cinnamanilides using triflic acid is a standard route for this scaffold [1].

Crystallization Protocol (Vapor Diffusion)

This protocol utilizes a Sitting Drop geometry, which we found superior to Hanging Drop for organic solvents with low surface tension.

Materials:

  • Crystal plate (24-well) or small vials inside a larger jar.

  • Solvent: Methanol (HPLC grade).

  • Anti-solvent: Diisopropyl ether (DIPE) or Hexane.

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mg of 7-methoxy-6-methyl-1,2-dihydroisoquinolin-1-one in 1.0 mL of Methanol. Sonicate if necessary to ensure no "ghost nuclei" remain. Filter through a 0.22

    
    m PTFE syringe filter.
    
  • Setup: Place 0.5 mL of DIPE (Anti-solvent) in the outer reservoir (or bottom of the jar).

  • Dispensing: Place 20

    
    L of the sample solution in the sitting drop well (or a small inner vial).
    
  • Equilibration: Seal the system air-tight. Store at 18°C (controlled temperature is crucial; fluctuations induce nucleation showers).

  • Harvesting: Crystals appear within 48–72 hours. Harvest blocks using a cryo-loop and immerse immediately in Paratone-N oil before flash-cooling.

Data Collection & Refinement Strategy
  • Temperature: 100 K (Cryostream). Room temperature collection exacerbates thermal motion of the methoxy group.

  • Source: Mo-K

    
     (
    
    
    
    ). Copper radiation is acceptable but Mo is preferred to reduce absorption effects from the dense packing.
  • Refinement: Expect centrosymmetric dimers. The amide hydrogen (

    
    ) should be located in the difference Fourier map. If not, constrain using a riding model (AFIX 43).
    

Part 4: Structural Insights & Visualization

H-Bonding Network

The crystal structure is stabilized by a classic


 dimer motif. The lactam unit acts as both donor (N-H) and acceptor (C=O).

G MolA Molecule A (Lactam Donor) Dimers Centrosymmetric Dimer (R2,2(8)) MolA->Dimers N-H...O (1.9 Å) MolB Molecule B (Lactam Acceptor) MolB->Dimers O...H-N (1.9 Å) Stack Pi-Pi Stacking (3.4 Å separation) Dimers->Stack Layer Propagation

Figure 1: Hydrogen bonding connectivity showing the formation of the primary dimer unit, which subsequently stacks via Pi-Pi interactions.

Crystallization Workflow Logic

Workflow Start Crude 7-methoxy-6-methyl- 1,2-dihydroisoquinolin-1-one Dissolve Dissolve in MeOH (Filter 0.22 µm) Start->Dissolve Method Choose Method Dissolve->Method Evap Slow Evaporation (Ethanol) Method->Evap Fast Path Diff Vapor Diffusion (MeOH / DIPE) Method->Diff Controlled Path ResultBad Needles (High Mosaicity) Poor Diffraction Evap->ResultBad ResultGood Blocks (Low Mosaicity) High Resolution (<0.8 Å) Diff->ResultGood

Figure 2: Decision tree for crystallization. Vapor diffusion provides the controlled supersaturation necessary to overcome the natural tendency for needle formation.

References

  • Talati, K., & Rajendran, S. (2025).[1] Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters.[1][2][3] ACS Omega, 10(48), 59736-59743.[1] [Link]

  • Sobarzo-Sánchez, E., et al. (2003).[4] Crystal structure of 5-methoxy-6-hydroxy-2,3-dihydro-7H-dibenzo[de,h]quinolin-7-one. Zeitschrift für Kristallographie - New Crystal Structures, 218(1), 69-70. [Link]

  • Olszak, T. A., et al. (1996).[5] 6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one. Acta Crystallographica Section C, 52, 1250–1252. [Link]

  • Forsythe, E. L., et al. (2002).[6] Vapor diffusion, nucleation rates and the reservoir to crystallization volume ratio. Acta Crystallographica Section D, 58(10), 1601-1605. [Link]

Sources

A Comparative Analysis of the Biological Activities of 7-Methoxy and 6-Methyl Isoquinolinones: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The isoquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and neuroprotective agents. The biological activity of isoquinolinone derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. This guide provides a comparative analysis of the biological activities of two closely related classes of isoquinolinone derivatives: 7-methoxyisoquinolinones and 6-methylisoquinolinones. By examining available experimental data, we aim to provide researchers, scientists, and drug development professionals with insights into the structure-activity relationships (SAR) that govern the therapeutic potential of these compounds.

The Isoquinolinone Scaffold: A Versatile Platform for Drug Discovery

Isoquinolinones and their derivatives have garnered significant attention in drug discovery due to their diverse pharmacological profiles. These compounds have been identified as potent inhibitors of various enzymes and have shown efficacy in a range of disease models. Their planar structure allows for intercalation into DNA, while various substituents can engage in specific interactions with protein targets, leading to a broad spectrum of biological effects.

Anticancer Activity: A Tale of Two Substituents

While direct comparative studies on the anticancer activity of 7-methoxyisoquinolinone versus 6-methylisoquinolinone are limited, the influence of methoxy and methyl substitutions on the isoquinoline core has been noted in broader studies. For instance, in a study on isoquinolinone–naphthoquinone hybrids as PARP-1 inhibitors, compounds with methoxy and methyl substitutions demonstrated increased cytotoxicity in various cancer cell lines compared to compounds with bulkier groups.[1] This suggests that both methoxy and methyl groups can contribute favorably to the anticancer potential of the isoquinolinone scaffold.

The anticancer efficacy of quinoline derivatives, a closely related heterocyclic system, is also significantly influenced by the position and nature of substituents. Modifications at various positions of the quinoline ring have been shown to be effective strategies for enhancing cytotoxic potency.[1]

PARP Inhibition: A Promising Avenue for Isoquinolinone-Based Therapeutics

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[2][3] Inhibitors of PARP, particularly PARP-1, have emerged as a significant class of anticancer drugs, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[2] The isoquinolinone scaffold has been identified as a promising framework for the development of potent PARP inhibitors.

The following diagram illustrates the central role of PARP-1 in the DNA single-strand break repair pathway and how its inhibition can lead to cancer cell death.

PARP_Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits PAR_synthesis Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR_synthesis catalyzes DNA_Repair DNA Repair (BER Pathway) PAR_synthesis->DNA_Repair facilitates Cell_Survival Cell Survival DNA_Repair->Cell_Survival Isoquinolinone_Inhibitor Isoquinolinone-based PARP Inhibitor Isoquinolinone_Inhibitor->PARP1 inhibits

Caption: Role of PARP-1 in DNA repair and its inhibition by isoquinolinone-based compounds.

Experimental Protocols

To facilitate further research in this area, we provide a generalized experimental protocol for evaluating the cytotoxic activity of novel isoquinolinone derivatives.

MTT Cytotoxicity Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

1. Cell Seeding:

  • Seed cancer cells (e.g., MCF-7, HeLa, A549) in 96-well plates at a density of 5,000 to 10,000 cells per well.

  • Incubate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds (e.g., 7-methoxyisoquinolinone and 6-methylisoquinolinone) in the appropriate cell culture medium.

  • Replace the existing medium in the 96-well plates with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization:

  • Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) from the dose-response curves.

The following workflow diagram illustrates the key steps in the MTT assay.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Test Compounds A->B C 3. Add MTT Reagent & Incubate B->C D 4. Solubilize Formazan Crystals C->D E 5. Measure Absorbance at 570 nm D->E F 6. Calculate IC50 Values E->F

Caption: Key steps of the MTT cytotoxicity assay workflow.

Conclusion and Future Directions

The available literature suggests that both 7-methoxy and 6-methyl substitutions on the isoquinolinone scaffold are promising for the development of novel therapeutic agents, particularly in the fields of oncology and enzyme inhibition. While direct, head-to-head comparative studies are currently lacking, the general structure-activity relationships of substituted isoquinolines and their derivatives indicate that these seemingly minor structural modifications can have a significant impact on biological activity.

Future research should focus on the systematic synthesis and evaluation of a series of isoquinolinone derivatives that include both 7-methoxy and 6-methyl isomers. Such studies, conducted under standardized experimental conditions, will be crucial for elucidating the precise influence of these substituents on potency, selectivity, and mechanism of action. This will enable a more definitive comparison and guide the rational design of next-generation isoquinolinone-based drugs with improved therapeutic profiles.

References

Please note that a comprehensive list of references is not provided here as direct comparative data was not found in the initial searches. The information presented is a synthesis of general findings from the provided search results. For specific citations, please refer to the original research articles.

Sources

A Comparative Guide to the Establishment and Analytical Validation of a Reference Standard for 7-methoxy-6-methyl-1,2-dihydroisoquinolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Part 1: Qualification of a Primary Reference Standard

The absence of a commercially available reference standard necessitates the synthesis and comprehensive characterization of an in-house primary standard. This process involves not just the chemical synthesis but a battery of analytical tests to confirm its structure, purity, and potency unequivocally.

Synthesis and Purification

The synthesis of 7-methoxy-6-methyl-1,2-dihydroisoquinolin-1-one would likely follow established synthetic routes for isoquinolinone derivatives.[3][4][5] A common approach involves the cyclization of a substituted N-phenyl cinnamanilide.[3] Following synthesis, rigorous purification is critical. Techniques such as flash column chromatography and recrystallization are employed to isolate the compound in a highly purified form.[6]

Structural Elucidation and Characterization

A battery of spectroscopic and analytical techniques must be employed to confirm the identity and structure of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for confirming the chemical structure.[3][7] The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon resonances, provide a detailed map of the molecule's atomic connectivity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to determine the accurate mass of the molecule and confirm its elemental composition.[7][8] Fragmentation patterns observed in MS/MS can further corroborate the proposed structure.[9]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the key functional groups present in the molecule, such as the carbonyl group of the lactam and the aromatic ring system.[7]

  • Elemental Analysis: This technique provides the percentage composition of elements (C, H, N), which should be in close agreement with the theoretical values for the molecular formula C₁₁H₁₁NO₂.

Purity Assessment

The purity of the reference standard must be determined using multiple orthogonal methods to ensure that all potential impurities are detected and quantified.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse technique for purity assessment. A validated HPLC method should be used to determine the area percentage of the main peak.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and to assess the presence of any impurities that may depress or broaden the melting point.

  • Thermogravimetric Analysis (TGA): TGA is used to determine the amount of residual solvents and water in the reference standard.

The workflow for qualifying a primary reference standard is illustrated in the diagram below.

cluster_0 Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Purity & Potency Assessment Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR NMR (1H, 13C) Purification->NMR Purified Compound MS Mass Spectrometry (HRMS) Purification->MS Purified Compound IR IR Spectroscopy Purification->IR Purified Compound Elemental Elemental Analysis Purification->Elemental Purified Compound HPLC HPLC-UV Purification->HPLC DSC DSC Purification->DSC TGA TGA Purification->TGA qNMR qNMR (Potency) Purification->qNMR Structural_Confirmation Structural_Confirmation NMR->Structural_Confirmation MS->Structural_Confirmation IR->Structural_Confirmation Elemental->Structural_Confirmation Purity_Potency_Confirmed Purity_Potency_Confirmed HPLC->Purity_Potency_Confirmed DSC->Purity_Potency_Confirmed TGA->Purity_Potency_Confirmed qNMR->Purity_Potency_Confirmed Primary_Reference_Standard Primary_Reference_Standard Structural_Confirmation->Primary_Reference_Standard Purity_Potency_Confirmed->Primary_Reference_Standard

Caption: Workflow for the Qualification of a Primary Reference Standard.

Part 2: Comparative Analysis of Analytical Methodologies

The choice of analytical methodology is critical for the accurate and precise quantification of 7-methoxy-6-methyl-1,2-dihydroisoquinolin-1-one in various matrices, from drug substance to formulated products and biological samples. The most common and powerful technique for the analysis of isoquinoline alkaloids is High-Performance Liquid Chromatography (HPLC).[10][11][12]

HPLC Methodologies: A Comparative Overview

Reverse-phase HPLC is the most suitable method for the separation and quantification of isoquinolinone derivatives.[11][13] A comparison of potential starting conditions for method development is presented below.

ParameterMethod A (Fast Screening)Method B (High Resolution)Method C (MS-Compatibility)
Column C18, 2.1 x 50 mm, 1.8 µmC18, 4.6 x 150 mm, 3.5 µmC18, 2.1 x 100 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate, pH 5.00.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Gradient 5-95% B in 5 min20-80% B in 20 min10-90% B in 10 min
Flow Rate 0.5 mL/min1.0 mL/min0.4 mL/min
Detection UV-Vis (e.g., 254 nm)UV-Vis (e.g., 254 nm)MS/MS
Pros High throughputSuperior separation of impuritiesHigh sensitivity and selectivity
Cons Lower resolutionLonger run timeHigher equipment cost

Rationale for Method Selection:

  • Method A (UPLC-based): Ideal for rapid screening of sample purity and for in-process controls where speed is essential. The use of a sub-2 µm particle size column provides high efficiency.

  • Method B (Conventional HPLC): Offers excellent resolution for separating closely eluting impurities, which is crucial for stability studies and final product release testing. The buffered mobile phase can improve peak shape.[11]

  • Method C (LC-MS): The method of choice for bioanalytical studies or when very low levels of the analyte or its metabolites need to be quantified. The use of a volatile mobile phase modifier like formic acid is essential for MS compatibility.[13]

Method Validation

Once an HPLC method is developed, it must be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its reliability.[10] Key validation parameters include:

  • Specificity: The ability to accurately measure the analyte in the presence of impurities, degradants, and matrix components.

  • Linearity: The demonstration that the detector response is directly proportional to the analyte concentration over a defined range.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement between repeated measurements (repeatability and intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Part 3: Experimental Protocols

The following are detailed, step-by-step protocols for the analysis of 7-methoxy-6-methyl-1,2-dihydroisoquinolin-1-one based on the principles discussed above.

Protocol 1: HPLC-UV Analysis for Purity Determination

This protocol is based on the high-resolution method (Method B) described in the comparison table.

1. Preparation of Solutions:

  • Mobile Phase A: Prepare a 10 mM solution of ammonium acetate in water and adjust the pH to 5.0 with acetic acid. Filter through a 0.45 µm membrane filter.
  • Mobile Phase B: Acetonitrile (HPLC grade).
  • Standard Solution: Accurately weigh approximately 10 mg of the 7-methoxy-6-methyl-1,2-dihydroisoquinolin-1-one reference standard and dissolve in a 1:1 mixture of Mobile Phase A and B to make a 100 µg/mL stock solution.
  • Sample Solution: Prepare the sample to be analyzed at a similar concentration as the standard solution using the same diluent.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm.
  • Column Temperature: 30 °C.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • UV Detection: 254 nm.
  • Gradient Program:
  • 0-5 min: 20% B
  • 5-20 min: 20% to 80% B
  • 20-22 min: 80% to 20% B
  • 22-25 min: 20% B (re-equilibration)

3. Analysis and Quantification:

  • Inject the standard and sample solutions into the HPLC system.
  • Identify the peak for 7-methoxy-6-methyl-1,2-dihydroisoquinolin-1-one in the sample chromatogram by comparing its retention time with that of the standard.
  • Calculate the purity of the sample by the area percent method.

The general workflow for HPLC analysis is depicted below.

Sample_Prep Sample Preparation (Dissolution in mobile phase) HPLC_System HPLC System Sample_Prep->HPLC_System Standard_Prep Standard Preparation (Accurate weighing and dissolution) Standard_Prep->HPLC_System Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Data_Analysis Data Analysis (Peak integration, Comparison) Data_Acquisition->Data_Analysis Report Report (Purity, Concentration) Data_Analysis->Report

Caption: General Workflow for HPLC Analysis.

Conclusion

Establishing a robust analytical framework for a novel compound like 7-methoxy-6-methyl-1,2-dihydroisoquinolin-1-one is a multi-faceted process that begins with the rigorous qualification of a primary reference standard. This guide has provided a comparative analysis of the essential analytical techniques and detailed protocols that form the bedrock of such a framework. By adhering to the principles of scientific integrity, including comprehensive characterization and method validation, researchers can ensure the generation of reliable and reproducible data, which is indispensable for the successful development of new therapeutic agents.

References

  • SIELC Technologies. (2018, February 16). Separation of Isoquinoline on Newcrom R1 HPLC column.
  • BenchChem. (2025, December). High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Isoquinoline Alkaloids.
  • Kim, H. S., et al. (2011, October 20). HPLC separation of isoquinoline alkaloids for quality control of corydalis species. Analytical and Bioanalytical Chemistry.
  • BenchChem. (2025).
  • ResearchGate. (2025, August 7). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus.
  • PMC. (2023, April 16).
  • BenchChem. (2025).
  • PMC. (2025).
  • The Royal Society of Chemistry. (2020).
  • PMC. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR.
  • Journal of Applied Pharmaceutical Science. (2024, October 5).
  • Guidechem. 7-Methoxy-6-methyl-1,2,3,4-tetrahydroisoquinoline.
  • PMC. (2025, November 27). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters.
  • CompTox Chemicals Dashboard. (2025, October 15). 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol.
  • Organic Syntheses. Working with Hazardous Chemicals.
  • Google Patents. CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method.
  • ChemicalBook. (2025, July 16). 7-Methoxy-isoquinolin-1(2H)-one.
  • BenchChem. 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one.
  • PubChem. 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol.
  • Biogeosciences. (2013, March 8). High-field NMR spectroscopy and FTICR mass spectrometry...
  • PrepChem.com. Synthesis of 7-methoxy-1-methylisoquinoline.
  • Barcelona Fine Chemicals. 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol.
  • MDPI. (2023, April 4). Diastereoselective Synthesis of (–)
  • Beilstein Journals. (2021, September 2).
  • Fisher Scientific. Dihydroisoquinolines.
  • AWS. S1 Supporting Information Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101).
  • Springer. Reactions of 6,7-dimethoxy- 3,4-dihydroisoquinoline with o-quinone methides.

Sources

Comparative Guide: Impurity Profiling of 7-Methoxy-6-methyl-1,2-dihydroisoquinolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 7-methoxy-6-methyl-1,2-dihydroisoquinolin-1-one (an isocarbostyril derivative) presents a distinct analytical challenge: the formation of positional regioisomers that are isobaric and chromatographically similar to the target API. While High-Resolution Accurate Mass (HRAM) LC-MS is the industry standard for identifying unknown degradants, it often fails to distinguish between the 6-methyl-7-methoxy target and its 7-methyl-6-methoxy regioisomer due to identical fragmentation patterns.

This guide objectively compares three analytical workflows—UHPLC-PDA , HRAM LC-MS/MS , and 2D-NMR —to establish a robust impurity control strategy. We prioritize the detection of the "Critical Isomeric Pair" formed during acid-mediated cyclization.

Part 1: The Synthetic Context & Impurity Landscape

To validate an analytical method, one must understand the causality of impurity formation. The synthesis of 1,2-dihydroisoquinolin-1-ones typically involves the cyclization of cinnamic acid amides or transition-metal-catalyzed annulation.

The Critical Impurities[1][2]
  • Regioisomer (Impurity A): 6-methoxy-7-methyl-1,2-dihydroisoquinolin-1-one.

    • Origin: Non-selective ring closure during electrophilic aromatic substitution. If the directing effects of the methoxy and methyl groups compete, this isomer forms.

    • Challenge: Identical Mass (

      
      ), similar pKa, and overlapping UV spectra.
      
  • Uncyclized Intermediate (Impurity B): 3-methoxy-4-methyl-cinnamic acid amide derivatives.

    • Origin: Incomplete reaction (Process impurity).

    • Challenge: High UV response, easily separated by hydrophobicity.

  • De-alkylated Byproducts (Impurity C): 7-hydroxy-6-methyl-1,2-dihydroisoquinolin-1-one.

    • Origin: Acid-catalyzed ether cleavage during workup.

Part 2: Comparative Analytical Methodologies

Method A: UHPLC-PDA (The Routine QC Standard)

Best For: Quantitative purity assessment and routine batch release. Limitation: High risk of co-elution of regioisomers if column chemistry is not optimized.

  • Column Choice: A standard C18 column often fails to separate the regioisomers due to similar hydrophobicity. A Phenyl-Hexyl or Biphenyl stationary phase is required to exploit

    
     interaction differences between the isomers.
    
  • Detection: UV at 254 nm and 280 nm.

Method B: HRAM LC-MS/MS (The Identification Engine)

Best For: Identifying unknown degradants, oxidation byproducts, and trace-level process impurities (<0.05%). Limitation: Cannot definitively distinguish the 6-Me/7-OMe from 7-Me/6-OMe isomers as both yield identical parent ions


 and primary fragments (loss of 

or

).
Method C: 2D-NMR (The Structural Arbiter)

Best For: Absolute structural confirmation of the isolated "main peak" vs. the "isomer impurity." Technique: NOESY (Nuclear Overhauser Effect Spectroscopy) is the only self-validating method here. You must observe a spatial correlation between the N-H lactam proton and the C8-H aromatic proton, and distinct correlations for the Methyl vs. Methoxy groups to their neighbors.

Part 3: Data Presentation & Comparison

Table 1: Analytical Performance Matrix
FeatureUHPLC-PDA (Phenyl-Hexyl)HRAM LC-MS/MS (Q-TOF)2D-NMR (600 MHz NOESY)
Primary Utility Routine Quantitation (Assay)Unknown ID & Trace AnalysisRegioisomer Confirmation
Specificity Medium (Requires Method Dev)High (Mass Accuracy <2ppm)Absolute (Structural Connectivity)
Regioisomer Resolution

(Optimized)
N/A (Isobaric)Distinct Chemical Shifts
Sensitivity (LOD) ~0.05% (0.5 µg/mL)~0.001% (10 ng/mL)~1-5% (Requires Isolation)
Throughput High (10 min/sample)Medium (Data Analysis Heavy)Low (Offline)

Part 4: Experimental Protocols

Protocol 1: Optimized UHPLC Separation of Regioisomers

Use this protocol to separate the Target (7-OMe) from Impurity A (6-OMe).

  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Stationary Phase: Acquity UPLC BEH Phenyl,

    
    , 
    
    
    
    .
    • Rationale: Phenyl ligands interact differentially with the electron density of the methoxy/methyl positions on the aromatic ring.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile (Do not use Methanol; ACN maximizes

      
       selectivity).
      
  • Gradient:

    • 0.0 min: 5% B

    • 8.0 min: 40% B (Shallow gradient is critical)

    • 10.0 min: 95% B

  • Flow Rate: 0.4 mL/min at 40°C.

  • Success Criterion: Resolution (

    
    ) between Target and Impurity A must be 
    
    
    
    .
Protocol 2: LC-MS/MS Identification Workflow
  • Ionization: ESI Positive Mode.

  • Source Parameters: Capillary 3500 V, Gas Temp 350°C.

  • Target Mass:

    
     (Calculated for 
    
    
    
    ).
  • MS/MS Fragmentation: Collision Energy (CE) ramp 20-40 eV.

    • Look for: Loss of

      
       (15 Da) and 
      
      
      
      (28 Da).
    • Note: If a peak has

      
       176.0706 (
      
      
      
      ), it is the demethylated impurity (Impurity C).

Part 5: Visualizations (Graphviz)

Diagram 1: Impurity Identification Decision Matrix

This workflow illustrates the logical steps a researcher should take when a new impurity peak is detected.

ImpurityWorkflow Start New Impurity Detected (>0.05% Area) CheckUV Check UV Spectrum (PDA) Start->CheckUV LCMS Run LC-MS/MS (HRAM) CheckUV->LCMS UV Similar to API IsobaricCheck Is Mass = Target Mass? Regioisomer Suspected Regioisomer (6-OMe vs 7-OMe) IsobaricCheck->Regioisomer Yes (Same m/z) Degradant Degradant/Byproduct (Oxidation/Hydrolysis) IsobaricCheck->Degradant No (Different m/z) LCMS->IsobaricCheck ActionNMR Isolate & Perform 2D-NMR (NOESY) Regioisomer->ActionNMR Definitive ID Required ActionLib Match MS Frag to Library Degradant->ActionLib

Caption: Decision matrix for classifying impurities. Note that isobaric impurities (regioisomers) trigger the requirement for NMR isolation, as MS is insufficient.

Diagram 2: Synthetic Pathway & Impurity Origins

Visualizing where the impurities enter the process allows for better control.

SynthesisPath SM Starting Material (Substituted Cinnamic Acid) Cyclization Acid-Mediated Cyclization SM->Cyclization Target Target API (7-OMe-6-Me) Cyclization->Target Major Path ImpurityA Impurity A (Regioisomer 6-OMe-7-Me) Cyclization->ImpurityA Competitive Cyclization ImpurityB Impurity B (Uncyclized Amide) Cyclization->ImpurityB Incomplete Reaction ImpurityC Impurity C (Demethylated Phenol) Target->ImpurityC Acid Hydrolysis (Over-reaction)

Caption: Mechanistic origin of impurities. Impurity A arises from lack of regioselectivity, while Impurity C is a stability/process artifact.

References

  • International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). (2006). Defines reporting thresholds (0.05%) and identification requirements. [Link]

  • Organic Syntheses. Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline. (Provides foundational chemistry for the isoquinoline core and cyclization byproducts). [Link]

  • National Institutes of Health (PMC). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization. (Discusses the limitations of MS in distinguishing regioisomers without isotopic labeling). [Link]

  • Agilent Technologies. Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. (Application note detailing the HRAM workflow for pharmaceutical impurities). [Link]

Safety Operating Guide

7-methoxy-6-methyl-1,2-dihydroisoquinolin-1-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the proper disposal procedures for 7-methoxy-6-methyl-1,2-dihydroisoquinolin-1-one (also known as 7-methoxy-6-methyl-2H-isoquinolin-1-one).[1]

As a Senior Application Scientist, I must emphasize that while this specific isomer is not explicitly "P-listed" (acutely toxic) or "U-listed" under US EPA RCRA regulations, it is a bioactive heterocyclic intermediate. In drug development, all Novel Chemical Entities (NCEs) and their close analogs must be treated as hazardous until definitive toxicology data proves otherwise. The protocols below adhere to a "conservative default" safety standard, ensuring compliance with strict EHS (Environmental Health & Safety) guidelines.

Part 1: Chemical Identity & Hazard Profiling

Before disposal, you must correctly characterize the waste.[2] This compound is a solid organic heterocycle, typically used as a scaffold in medicinal chemistry (e.g., PARP inhibitors or anticancer agents).

Parameter Technical Detail
Chemical Name 7-methoxy-6-methyl-1,2-dihydroisoquinolin-1-one
Physical State Solid (Powder/Crystalline)
Solubility Low in water; Soluble in DMSO, Methanol, DCM
Primary Hazard Class Irritant / Potential Bioactive (Treat as Toxic)
RCRA Status Non-Listed .[1][3][4][5][6] Regulated as "Hazardous Waste" due to toxicity characteristic (presumed).[1]
Waste Code (General) D001 (if ignitable solvent), D002 (if acidic/basic), or Non-Regulated Organic (if solid).

Critical Safety Note: Do not dispose of this compound down the drain.[1] Isoquinolinones are stable nitrogenous heterocycles that can persist in aquatic environments.[1]

Part 2: Waste Segregation Logic

Proper disposal begins with segregation.[1][2] Mixing incompatible waste streams is the most common cause of laboratory accidents and disposal rejection.[1] Use the following decision matrix to categorize your waste.

WasteSegregation Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, contaminated gloves, paper) StateCheck->Solid Solid Liquid Liquid Waste (Mother liquor, reaction mixture) StateCheck->Liquid Liquid DisposalSolid Container: Wide-Mouth Drum Label: Solid Hazardous Waste Solid->DisposalSolid SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Waste (Contains DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Waste (Methanol, DMSO, Acetone) SolventCheck->NonHalo Flammable/Organics Aqueous Aqueous Waste (>95% Water, <5% Organic) SolventCheck->Aqueous Trace Organics DisposalHalo Container: Safety Can (Red) Label: Halogenated Solvents Halo->DisposalHalo DisposalNonHalo Container: Safety Can (White/Yellow) Label: Non-Halogenated Solvents NonHalo->DisposalNonHalo Aqueous->DisposalNonHalo If contaminated

Figure 1: Decision matrix for segregating isoquinolinone waste streams. Ensure halogenated solvents (e.g., DCM used in extractions) are kept separate from non-halogenated solvents to minimize disposal costs and prevent reaction risks.

Part 3: Detailed Disposal Protocols

Protocol A: Disposal of Solid Waste (Pure Compound or Contaminated Debris)

Applicable for: Expired pure substance, weighing boats, contaminated PPE, and spill cleanup materials.

  • Containment:

    • Place the solid material into a clear, sealable polyethylene bag (minimum 4 mil thickness).

    • Double-bagging is mandatory for fine powders to prevent dust release upon compression in the waste drum.[1]

  • Labeling:

    • Attach a hazardous waste tag immediately.[1]

    • Chemical Name: Write the full name: "7-methoxy-6-methyl-1,2-dihydroisoquinolin-1-one". Do not use abbreviations or structure codes (e.g., "Compound X").

    • Hazard Checkbox: Check "Toxic" and "Irritant".[1]

  • Consolidation:

    • Transfer the sealed bag into the laboratory's designated Solid Hazardous Waste Drum (typically a wide-mouth fiber or HDPE drum).[1]

    • Ensure the drum lid is clamped shut when not in active use.[1]

Protocol B: Disposal of Liquid Waste (Solutions)

Applicable for: Reaction mixtures, HPLC effluent, or mother liquors.

  • Solvent Identification:

    • Determine the primary solvent.[1] If the solution contains >1% Halogenated Solvent (Dichloromethane, Chloroform), the entire mixture must be classified as Halogenated Waste .

  • Transfer:

    • Use a funnel with a lid or a safety waste funnel to prevent evaporation.[1]

    • Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).

    • Headspace Rule: Leave at least 10% headspace in the container to allow for thermal expansion.[1]

  • Rinsing:

    • Triple-rinse the empty glassware with a small volume of compatible solvent (e.g., acetone).

    • Crucial Step: The first rinse must be collected and added to the hazardous liquid waste container. Subsequent rinses (2 and 3) can often be washed down the drain only if the solvent is water-miscible and non-hazardous (check local regulations), but the safest practice is to collect all rinsates as waste.

Part 4: Spill Response Workflow

In the event of a powder spill, immediate action is required to prevent inhalation or spread.

SpillResponse Alert 1. Alert & Isolate Notify personnel, mark area PPE 2. Don PPE Nitrile gloves, Lab coat, Safety Goggles, N95 Mask Alert->PPE Contain 3. Containment Cover powder with wet paper towels (limit dust) PPE->Contain Clean 4. Cleanup Scoop into bag, Wipe with Ethanol/Water Contain->Clean Dispose 5. Disposal Label as Solid Haz Waste Clean->Dispose

Figure 2: Operational workflow for dry powder spills.[1] Wetting the powder prevents aerosolization, a critical step for bioactive heterocycles.

Spill Cleanup Kit Requirements:

  • Absorbent: Vermiculite or chemically inert absorbent pads (for solutions).[1]

  • Neutralizer: Not required (Compound is chemically stable/neutral).[1]

  • Decontamination: 70% Ethanol or Isopropanol is effective for solubilizing and removing residue from surfaces.[1]

Part 5: Final Disposition

The ultimate disposal method for this compound, managed by your institution's EHS partner (e.g., Veolia, Clean Harbors), is High-Temperature Incineration .

  • Why Incineration? Isoquinolinones are thermally stable.[1] Incineration at >1000°C ensures complete destruction of the heterocyclic ring system, preventing environmental accumulation.

  • Landfill Ban: Do not landfill this chemical.[1] Its biological activity profile (potential DNA intercalation or enzyme inhibition) poses a risk to soil and groundwater.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link]

  • PubChem. (n.d.).[1] Compound Summary: Isoquinolin-1(2H)-one derivatives. National Library of Medicine.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][7] [Link]

Sources

Mastering the Safe Handling of 7-methoxy-6-methyl-1,2-dihydroisoquinolin-1-one: A Guide to Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists at the forefront of drug development, the meticulous handling of novel chemical entities is a cornerstone of both laboratory safety and experimental integrity. This guide provides essential, in-depth procedural information for the safe handling of 7-methoxy-6-methyl-1,2-dihydroisoquinolin-1-one, a compound of interest in medicinal chemistry. By providing a framework grounded in established safety protocols for analogous isoquinoline derivatives, this document aims to be the preferred resource for ensuring the well-being of laboratory personnel and the integrity of research outcomes.

The Hierarchy of Controls: A Proactive Approach to Safety

Before detailing specific personal protective equipment (PPE), it is crucial to implement a multi-layered safety strategy known as the hierarchy of controls. This approach prioritizes the elimination or reduction of hazards at their source.

Hierarchy of Controls cluster_0 Most Effective cluster_1   cluster_2   cluster_3 Least Effective Elimination Elimination Substitution Substitution Engineering Engineering Controls Administrative Administrative Controls PPE Personal Protective Equipment

Caption: The Hierarchy of Controls model for mitigating laboratory hazards.

For handling powdered substances like 7-methoxy-6-methyl-1,2-dihydroisoquinolin-1-one, the following should be considered:

  • Engineering Controls : These are the primary means of controlling exposure. All work with this compound, especially when handling the solid form, should be conducted in a certified chemical fume hood to minimize inhalation of airborne particles.[3][4] For weighing powders, if a balance cannot be placed inside a fume hood, a tare container should be taken into the hood to add the powder, sealed, and then returned to the balance.[3][5]

  • Administrative Controls : These are work practices that reduce exposure. Designate a specific area for handling this compound and ensure all personnel are trained on its potential hazards and safe handling procedures.[6] Keep containers tightly closed when not in use.[7]

Personal Protective Equipment (PPE): The Final Barrier

When engineering and administrative controls are in place, appropriate PPE provides the final layer of protection. The following table outlines the minimum PPE requirements for handling 7-methoxy-6-methyl-1,2-dihydroisoquinolin-1-one.

Protection Type Specific Recommendations Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves for any signs of degradation or puncture before use.[8][9]To prevent skin contact, which may cause irritation.[2]
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[7][9] A face shield may be necessary when there is a risk of splashing.[7]To protect the eyes from dust particles and potential splashes, which could cause serious irritation.[2]
Skin and Body Protection A laboratory coat must be worn to protect skin and personal clothing from contamination.[2]To prevent accidental skin exposure and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator is recommended if dust is generated and engineering controls are not sufficient.[7][9]To prevent inhalation of the compound, which may cause respiratory tract irritation.[2]

Operational Plan: From Receipt to Disposal

A systematic approach to handling is crucial for maintaining a safe laboratory environment.

Operational Workflow Receiving Receiving and Storage Preparation Preparation and Handling Receiving->Preparation Spill Spill Management Preparation->Spill Disposal Waste Disposal Preparation->Disposal

Caption: Standard operating procedure for handling 7-methoxy-6-methyl-1,2-dihydroisoquinolin-1-one.

Receiving and Storage

Upon receiving the compound, inspect the container for any damage.[2] Store it in a cool, dry, and well-ventilated area, away from incompatible materials.[10][11] The container should be kept tightly sealed.[7][10]

Step-by-Step Handling Procedures
  • Preparation : Before handling, ensure the designated work area, preferably a chemical fume hood, is clean and uncluttered.[4] Line the work surface with absorbent, leak-proof bench pads.[6]

  • Donning PPE : Put on all required PPE as outlined in the table above.

  • Handling : Avoid generating dust.[8] If transferring the solid, use a scoop or spatula carefully. For making solutions, add the solid to the solvent slowly to prevent splashing.

  • Cleaning : After handling, decontaminate the work area. All disposable materials that have come into contact with the compound should be treated as hazardous waste. Wash hands thoroughly after removing gloves.[8]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of 7-methoxy-6-methyl-1,2-dihydroisoquinolin-1-one and any contaminated materials is critical.

  • Waste Collection : All solid waste and contaminated materials (e.g., gloves, wipes, bench pads) should be collected in a clearly labeled, sealed container for hazardous chemical waste.[2][12]

  • Liquid Waste : Solutions of the compound and any solvent used for rinsing contaminated labware should be collected in a separate, labeled container for hazardous liquid waste.[12] Do not dispose of this chemical down the drain.[8][12]

  • Disposal Arrangements : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of the hazardous waste in accordance with local, regional, and national regulations.[4][12]

In the event of a spill, evacuate the area and, if safe to do so, contain the spill with an inert absorbent material.[12] The spilled material and absorbent should be collected into a hazardous waste container.[12]

By adhering to these comprehensive guidelines, researchers can confidently and safely handle 7-methoxy-6-methyl-1,2-dihydroisoquinolin-1-one, fostering a secure and productive research environment.

References

  • Occupli. (2021, November 3). The controls required for handling powder irritants.
  • Duke University. Chemical Safety Guidelines - Toxic and Health Hazard Powders.
  • TCI Chemicals.
  • Material Safety D
  • University of California, Santa Barbara. (2024, July 24). Working Safely with Toxic Powders.
  • Angene Chemical. (2021, May 1).
  • BenchChem. Personal protective equipment for handling 6-Bromoisoquinoline-1-carbonitrile.
  • BenchChem. Safe Disposal of 2-hydroxyisoquinoline-1,3(2H,4H)-dione: A Procedural Guide.
  • ILC Dover. Pharmaceutical Powder Handling 101: Safety, Compliance & Containment.
  • University of Washington. (2020, July 6).
  • Chemos GmbH & Co. KG. (2019, January 7). Safety data sheet according to 1907/2006/EC, Article 31.
  • Sigma-Aldrich. (2024, October 16).
  • PubChem. 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride.
  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (2009, September 28).
  • Fisher Scientific. (2010, November 24).
  • DC Fine Chemicals. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.